Vtsegaglqlqk-13C6,15N2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C52H91N15O19 |
|---|---|
Peso molecular |
1238.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C52H91N15O19/c1-24(2)19-33(47(80)62-31(13-16-37(55)71)46(79)65-34(20-25(3)4)48(81)63-30(12-15-36(54)70)45(78)64-32(52(85)86)11-9-10-18-53)60-39(73)22-57-43(76)27(7)59-38(72)21-58-44(77)29(14-17-40(74)75)61-49(82)35(23-68)66-51(84)42(28(8)69)67-50(83)41(56)26(5)6/h24-35,41-42,68-69H,9-23,53,56H2,1-8H3,(H2,54,70)(H2,55,71)(H,57,76)(H,58,77)(H,59,72)(H,60,73)(H,61,82)(H,62,80)(H,63,81)(H,64,78)(H,65,79)(H,66,84)(H,67,83)(H,74,75)(H,85,86)/t27-,28+,29-,30-,31-,32-,33-,34-,35-,41-,42-/m0/s1/i9+1,10+1,11+1,18+1,32+1,52+1,53+1,64+1 |
Clave InChI |
TWMAHBQKXSQBDH-AEFZRLKMSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)NC(=O)[C@H](C(C)C)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Vtsegaglqlqk-13C6,15N2: A Key Tool in Monitoring Enzyme Replacement Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vtsegaglqlqk-13C6,15N2 is a stable isotope-labeled synthetic peptide. It serves as a critical internal standard for the quantitative analysis of the therapeutic enzyme, recombinant human alpha-acid glucosidase (rhGAA), in biological matrices. This guide provides a comprehensive overview of its properties, its application in anti-drug antibody (ADA) assays, and detailed experimental protocols for its use. The unlabeled peptide, Vtsegaglqlqk, is a signature amino acid sequence derived from the C-terminal region of rhGAA.[1] This enzyme is the primary treatment for Pompe disease, a rare genetic disorder characterized by the deficiency of alpha-acid glucosidase.
During enzyme replacement therapy, patients may develop anti-drug antibodies against rhGAA, which can impact the treatment's efficacy and safety.[2][3][4] Therefore, monitoring the levels of total and ADA-bound rhGAA is crucial for managing patient care. The use of this compound in liquid chromatography-mass spectrometry (LC-MS/MS) assays allows for precise and accurate quantification of the therapeutic protein, distinguishing between the free, active enzyme and the portion bound by antibodies.[2]
Core Concepts: Stable Isotope Labeling
Stable isotope-labeled compounds, such as this compound, are synthesized by replacing specific atoms with their heavier, non-radioactive isotopes.[2][3][4] In this case, six Carbon-12 atoms are replaced with Carbon-13 (13C6), and two Nitrogen-14 atoms are replaced with Nitrogen-15 (15N2). This labeling results in a molecule with a higher mass than its natural counterpart but with identical physicochemical properties and chemical reactivity.[2][3] This characteristic makes them ideal internal standards in mass spectrometry-based quantification, as they co-elute with the analyte of interest and provide a reference for accurate measurement.[2][3]
Application in Anti-Drug Antibody (ADA) Assays
The primary application of this compound is in LC-MS/MS-based assays to determine the concentration of total and ADA-bound rhGAA in patient plasma. This method provides a significant advantage over traditional ligand-binding assays by offering higher specificity and the ability to differentiate between free and antibody-bound drug.
The general workflow involves the following key steps:
-
Sample Preparation : Plasma samples from patients treated with rhGAA are collected.
-
Immuno-capture of ADA-bound rhGAA : Protein G-coated magnetic beads are used to capture total IgG from the plasma. Since ADAs are immunoglobulins, this step effectively isolates the ADA-bound rhGAA.
-
Elution and Digestion : The captured ADA-rhGAA complexes are eluted, and both the eluted fraction and the total plasma are subjected to tryptic digestion. This process breaks down the rhGAA protein into smaller peptides, including the signature peptide Vtsegaglqlqk.
-
LC-MS/MS Analysis : The digested samples, spiked with a known concentration of this compound as an internal standard, are analyzed by LC-MS/MS.
-
Quantification : By comparing the signal intensity of the native Vtsegaglqlqk peptide to that of the stable isotope-labeled internal standard, the concentration of rhGAA in the original sample can be accurately determined.
Quantitative Data
The following table summarizes the key quantitative parameters of the LC-MS/MS assay for the quantification of total and ADA-bound rhGAA using a stable isotope-labeled signature peptide.
| Parameter | Value | Reference |
| Analyte | Recombinant Human Alpha-Acid Glucosidase (rhGAA) | [2] |
| Signature Peptide | Vtsegaglqlqk | [2] |
| Internal Standard | This compound | [1] |
| Quantification Range | 0.5 to 500 µg/mL | [2] |
| Plasma Volume per Assay | 20 µL | [2] |
Experimental Protocols
Materials and Reagents
-
Patient plasma samples
-
This compound (Internal Standard)
-
Protein G magnetic beads
-
Binding/Wash Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Elution Buffer (e.g., 0.2 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0)
-
Trypsin (mass spectrometry grade)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
LC-MS/MS grade water, acetonitrile, and formic acid
Protocol for Quantification of ADA-Bound rhGAA
-
Preparation of Protein G Beads :
-
Vortex and resuspend the Protein G magnetic beads thoroughly.
-
Aliquot the desired volume of bead suspension to a microcentrifuge tube.
-
Add Binding/Wash Buffer, vortex, and place on a magnetic rack to separate the beads. Remove the supernatant.
-
Repeat the wash step.
-
-
Immunocapture of IgG-rhGAA Complexes :
-
Add patient plasma to the washed Protein G beads.
-
Incubate with gentle agitation to allow binding of IgG (including ADAs) to the beads.
-
Place the tube on a magnetic rack and discard the supernatant which contains the free rhGAA.
-
Wash the beads multiple times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution of IgG-rhGAA Complexes :
-
Add Elution Buffer to the beads and incubate to dissociate the bound IgG complexes.
-
Place the tube on a magnetic rack and carefully transfer the supernatant containing the ADA-bound rhGAA to a new tube.
-
Neutralize the eluate by adding Neutralization Buffer.
-
-
Tryptic Digestion :
-
To the eluted and neutralized sample, add DTT to reduce disulfide bonds and incubate.
-
Add IAM to alkylate cysteine residues and incubate in the dark.
-
Add trypsin and incubate to digest the proteins into peptides.
-
Quench the digestion reaction, for example, by adding formic acid.
-
-
LC-MS/MS Analysis :
-
Spike the digested sample with a known concentration of this compound.
-
Inject the sample into the LC-MS/MS system.
-
Perform chromatographic separation followed by mass spectrometric detection and quantification of the signature peptide and its labeled internal standard.
-
Protocol for Quantification of Total rhGAA
The protocol for total rhGAA is similar to the ADA-bound protocol but omits the immunocapture and elution steps.
-
Tryptic Digestion of Total Plasma :
-
Take an aliquot of the patient plasma.
-
Perform reduction, alkylation, and tryptic digestion as described in step 4 of the ADA-bound protocol.
-
-
LC-MS/MS Analysis :
-
Spike the digested sample with a known concentration of this compound.
-
Analyze by LC-MS/MS as described in step 5 of the ADA-bound protocol.
-
Visualizations
Caption: Workflow for quantifying total and ADA-bound rhGAA.
Conclusion
This compound is an indispensable tool for the clinical monitoring of patients undergoing enzyme replacement therapy for Pompe disease. Its use as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of total and anti-drug antibody-bound recombinant human alpha-acid glucosidase. This information is vital for optimizing treatment strategies and improving patient outcomes. The detailed protocols and workflow provided in this guide offer a comprehensive resource for researchers and clinicians working in this field.
References
- 1. neb.com [neb.com]
- 2. Absolute quantification of the total and antidrug antibody-bound concentrations of recombinant human α-glucosidase in human plasma using protein G extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Unraveling the Enigma of Vtsegaglqlqk-13C6,15N2: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide designated Vtsegaglqlqk, isotopically labeled with six Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) atoms, represents a novel area of inquiry within peptide research. The specific amino acid sequence, Val-Thr-Ser-Glu-Gly-Ala-Gly-Leu-Gln-Leu-Gln-Lys, does not correspond to a widely characterized peptide in publicly available scientific literature. This suggests that Vtsegaglqlqk may be a proprietary molecule, a newly discovered endogenous peptide, or a synthetic peptide analog under investigation for specific therapeutic or research applications. The incorporation of stable isotopes (¹³C and ¹⁵N) strongly indicates its intended use in quantitative proteomics and metabolic studies, likely employing mass spectrometry-based techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
This technical guide aims to provide a foundational understanding of the probable structure, potential functions, and the experimental methodologies that would be employed to characterize Vtsegaglqlqk-13C6,15N2. Given the absence of specific data for this peptide, this document will draw upon established principles of peptide science and proteomics to construct a hypothetical, yet scientifically rigorous, framework for its investigation.
Hypothetical Structural and Functional Profile
Structural Characteristics
The primary structure of Vtsegaglqlqk consists of twelve amino acids. A preliminary analysis of its sequence suggests a combination of hydrophobic (Val, Ala, Leu), polar (Thr, Ser, Gln), and charged (Glu, Lys) residues. This amphipathic nature could allow for interactions with both aqueous environments and lipid membranes, potentially influencing its biological activity and localization. The terminal lysine (B10760008) (Lys) residue is the likely site for the 13C6,15N2 isotopic label, as ¹³C₆,¹⁵N₂-L-Lysine is a commercially available and commonly used reagent in SILAC experiments.
Predicted Functional Roles and Signaling Pathways
The function of a novel peptide is often inferred from its sequence homology to known proteins or peptides, its binding partners, and its effects on cellular phenotypes. Without experimental data, we can postulate several avenues of investigation based on the peptide's composition. For instance, the presence of charged residues suggests potential involvement in electrostatic interactions with receptors or enzymes. The "Gln-Leu-Gln" motif could be a recognition site for specific protein-protein interactions.
A logical first step in elucidating its function would be to identify its cellular binding partners. This can be achieved through affinity purification-mass spectrometry (AP-MS) experiments, where a tagged version of the Vtsegaglqlqk peptide is used to pull down interacting proteins from cell lysates. The isotopically labeled version, this compound, would be invaluable in quantitative AP-MS to differentiate specific binders from non-specific background proteins.
Once binding partners are identified, researchers can begin to map the signaling pathways in which Vtsegaglqlqk participates. For example, if it is found to bind to a known cell surface receptor, downstream signaling events such as phosphorylation cascades, second messenger generation, and changes in gene expression would be investigated.
Hypothetical Signaling Pathway Activated by Vtsegaglqlqk
Caption: Hypothetical signaling cascade initiated by the binding of Vtsegaglqlqk to a cell surface receptor.
Quantitative Data Presentation
To rigorously characterize the biological activity of Vtsegaglqlqk, quantitative assays are essential. The use of this compound in mass spectrometry-based proteomics would allow for precise relative quantification of protein expression changes upon peptide treatment. Below are examples of how such quantitative data would be structured.
Table 1: Hypothetical Binding Affinity of Vtsegaglqlqk to Target Receptor
| Parameter | Value | Method |
| KD (nM) | 50 | Surface Plasmon Resonance |
| kon (1/Ms) | 1.2 x 10⁵ | Surface Plasmon Resonance |
| koff (1/s) | 6.0 x 10⁻³ | Surface Plasmon Resonance |
Table 2: Hypothetical Dose-Response of Vtsegaglqlqk in a Cell-Based Assay
| Concentration (nM) | Cellular Response (% of Max) |
| 0.1 | 5 |
| 1 | 20 |
| 10 | 50 |
| 100 | 95 |
| 1000 | 100 |
Table 3: Hypothetical SILAC-based Proteomic Analysis of Cells Treated with Vtsegaglqlqk
| Protein | Gene | Fold Change (Treated/Control) | p-value |
| Kinase B | KINB | 2.5 | 0.001 |
| Transcription Factor X | TFX | 3.1 | < 0.001 |
| Apoptosis Regulator | BAX | -1.8 | 0.015 |
| Cell Cycle Protein | CCND1 | 2.0 | 0.005 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are outlines of key experimental protocols that would be used to study this compound.
Protocol 1: Synthesis of this compound
-
Solid-Phase Peptide Synthesis (SPPS): The peptide will be synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Incorporation of Labeled Lysine: During the synthesis cycle for the terminal lysine residue, Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ will be used as the building block.
-
Cleavage and Deprotection: The peptide will be cleaved from the resin and all protecting groups will be removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: The crude peptide will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product will be characterized by mass spectrometry to confirm its molecular weight and the incorporation of the isotopic label, and by HPLC to assess its purity.
Protocol 2: SILAC-based Quantitative Proteomics
-
Cell Culture: Two populations of cells will be cultured in parallel. One population will be grown in "light" media containing standard L-lysine, while the other will be grown in "heavy" media containing ¹³C₆,¹⁵N₂-L-lysine for at least five cell doublings to ensure complete incorporation.
-
Peptide Treatment: The "light" cell population will be treated with a vehicle control, and the "heavy" population will be treated with Vtsegaglqlqk.
-
Cell Lysis and Protein Digestion: Cells from both populations will be harvested, combined in a 1:1 ratio, and lysed. The protein mixture will be digested into smaller peptides using trypsin.
-
Mass Spectrometry: The resulting peptide mixture will be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of "heavy" and "light" peptides will be determined from the mass spectra. This ratio will reflect the change in protein expression induced by Vtsegaglqlqk treatment.
Workflow for SILAC-based Proteomics
Caption: Experimental workflow for a SILAC-based quantitative proteomics study of Vtsegaglqlqk.
Conclusion
While the specific peptide Vtsegaglqlqk is not yet part of the established scientific literature, the principles of peptide chemistry and quantitative proteomics provide a clear roadmap for its characterization. The isotopic labeling with ¹³C₆ and ¹⁵N₂ is a powerful tool that will enable researchers to dissect its mechanism of action with high precision. The hypothetical frameworks for its function, along with the detailed experimental protocols, offer a comprehensive guide for any research team embarking on the study of this or any other novel peptide. The elucidation of the structure and function of new peptides like Vtsegaglqlqk holds the potential to uncover novel biological pathways and may lead to the development of new therapeutic agents.
A Technical Guide to the Absolute Quantification of rhGAA in Human Plasma Using the Stable Isotope-Labeled Peptide Vtsegaglqlqk-13C6,15N2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioanalytical method for the absolute quantification of recombinant human acid α-glucosidase (rhGAA) in human plasma. This method utilizes a specific stable isotope-labeled peptide, Vtsegaglqlqk-13C6,15N2, as an internal standard for accurate and precise measurement by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide details the experimental protocol, data presentation, and the underlying principles of the assay.
Introduction to rhGAA and the Need for a Quantitative Bioanalytical Method
Pompe disease is a rare, inherited neuromuscular disorder caused by a deficiency of the lysosomal enzyme acid alpha-glucosidase (GAA).[1][2] This deficiency leads to the accumulation of glycogen (B147801) within lysosomes, causing progressive muscle weakness and other debilitating symptoms. Enzyme replacement therapy (ERT) with recombinant human GAA (rhGAA) is the standard of care for patients with Pompe disease.[3][4]
Accurate measurement of rhGAA concentrations in patient plasma is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and for assessing the immunogenic response to the therapy, specifically the formation of anti-drug antibodies (ADAs).[3][4] A robust and reliable bioanalytical method is therefore essential for the clinical development and therapeutic management of rhGAA.
This guide focuses on a state-of-the-art method that employs the principles of quantitative proteomics, using a signature peptide and its stable isotope-labeled analogue to achieve high selectivity and sensitivity.
The Core of the Method: this compound as an Internal Standard
The cornerstone of this bioanalytical method is the use of the stable isotope-labeled peptide This compound . This peptide serves as an internal standard for the quantification of the corresponding native signature peptide, Vtsegaglqlqk , which is derived from the tryptic digestion of rhGAA.
The stable isotope labeling involves the incorporation of six 13C and two 15N atoms into the C-terminal lysine (B10760008) residue of the peptide. This results in a known mass shift without altering the chemical and physical properties of the peptide. Consequently, the labeled and unlabeled peptides co-elute during liquid chromatography but are distinguishable by the mass spectrometer. This allows for precise ratiometric quantification, which corrects for variability in sample preparation and instrument response.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this bioanalytical method as established in the foundational research.
Table 1: Method Performance Characteristics
| Parameter | Value |
| Analyte | Recombinant Human Acid α-Glucosidase (rhGAA) |
| Internal Standard | This compound |
| Matrix | Human Plasma |
| Quantification Range | 0.5 - 500 µg/mL |
| Sample Volume | 20 µL |
Table 2: Bioanalytical Method Validation Summary
| Validation Parameter | Status |
| Linearity | Met |
| Accuracy | Met |
| Precision | Met |
| Selectivity | Met |
| Stability (Freeze-thaw, bench-top) | Met |
Note: The foundational research confirms that the method met regular bioanalytical validation requirements, though specific quantitative data for each validation parameter is not publicly available.
Experimental Protocols
This section details the methodologies for the key experiments involved in the quantification of rhGAA.
Sample Preparation
The sample preparation is a critical step that involves the isolation of total rhGAA and its subsequent digestion into quantifiable peptides.
4.1.1. Materials and Reagents
-
Human plasma (K2-EDTA)
-
Protein G coated magnetic beads
-
Wash and elution buffers for Protein G extraction
-
Denaturation buffer (e.g., containing urea (B33335) or guanidine (B92328) hydrochloride)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Alkylating agent (e.g., Iodoacetamide - IAM)
-
Trypsin (sequencing grade)
-
Quenching solution (e.g., formic acid)
-
This compound internal standard solution
4.1.2. Protocol for Total rhGAA Quantification
-
Spiking of Internal Standard: Add a known amount of this compound solution to the 20 µL plasma sample.
-
Denaturation, Reduction, and Alkylation:
-
Add denaturation buffer to the plasma sample to unfold the proteins, including rhGAA.
-
Add DTT solution and incubate to reduce the disulfide bonds in the protein.
-
Add IAM solution and incubate in the dark to alkylate the free sulfhydryl groups, preventing the reformation of disulfide bonds.
-
-
Trypsin Digestion:
-
Dilute the sample to reduce the concentration of the denaturing agent.
-
Add trypsin to the sample at an optimized enzyme-to-protein ratio.
-
Incubate at 37°C for a defined period (e.g., overnight) to allow for complete digestion of rhGAA into peptides.
-
-
Quenching the Digestion: Stop the enzymatic reaction by adding a quenching solution, such as formic acid, to lower the pH.
-
Sample Clean-up:
-
Perform solid-phase extraction (SPE) to remove salts and other interfering substances from the digested sample.
-
Elute the peptides from the SPE cartridge.
-
Dry the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The digested and cleaned-up sample is then analyzed by liquid chromatography-tandem mass spectrometry.
4.2.1. Liquid Chromatography (LC) Parameters
-
Column: A C18 reverse-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptides from the column. The gradient is optimized to ensure good separation of the target peptide from other matrix components.
-
Flow Rate: Typical flow rates for peptide analysis are in the range of 200-500 µL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
4.2.2. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the native peptide (Vtsegaglqlqk) and the stable isotope-labeled internal standard (this compound).
-
Native Peptide: The precursor ion is the protonated molecule [M+nH]n+, and the product ions are specific fragments generated by collision-induced dissociation (CID).
-
Internal Standard: The precursor ion has a higher mass due to the isotopic labels, and the corresponding product ions also show a mass shift.
-
-
Instrument Settings: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy are optimized to achieve maximum sensitivity for the target MRM transitions.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for rhGAA quantification.
Logical Relationship for Quantification
Caption: Logic of absolute quantification using an internal standard.
Conclusion
The use of the stable isotope-labeled peptide this compound in conjunction with LC-MS/MS provides a highly specific, sensitive, and robust method for the absolute quantification of rhGAA in human plasma. This technical guide outlines the core principles and experimental protocols that form the basis of this advanced bioanalytical technique. For researchers and scientists in the field of Pompe disease and therapeutic protein development, this method offers a powerful tool for advancing our understanding of rhGAA pharmacokinetics and for optimizing patient treatment strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Absolute quantification of the total and antidrug antibody-bound concentrations of recombinant human α-glucosidase in human plasma using protein G extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Discovery and Characterization of the S41 Peptide (CVQWSLLRGYQPC), a Novel Cell-Penetrating Peptide Identified via Phage Display
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cell-penetrating peptides (CPPs) represent a promising class of molecules for the intracellular delivery of therapeutic agents. Their ability to traverse the plasma membrane makes them ideal candidates for enhancing the efficacy of drugs that would otherwise be membrane-impermeable. This document provides a comprehensive overview of the discovery and characterization of S41 (CVQWSLLRGYQPC), a novel, conformationally constrained cell-penetrating peptide. S41 was identified from a phage display library and has demonstrated efficient cellular uptake. This whitepaper details the experimental protocols used for its discovery, quantitative data regarding its internalization, and an exploration of its mechanism of action.
Introduction to Cell-Penetrating Peptides
Cell-penetrating peptides are short peptides, typically 5-30 amino acids in length, that can enter cells.[1] The first CPP to be identified was the trans-activating transcriptional activator (TAT) from the Human Immunodeficiency Virus 1 (HIV-1).[1][2] Since this discovery, a diverse range of CPPs have been identified, broadly categorized as polycationic, amphipathic, or hydrophobic.[1] These peptides can transport a variety of cargo molecules, including small molecules, proteins, nucleic acids, and nanoparticles, across the cell membrane, making them invaluable tools in drug delivery and gene therapy.[2][3][4] The mechanism of their entry is a subject of ongoing research but is known to involve both direct membrane translocation and endocytic pathways.[1][4]
Discovery of the S41 Peptide via Phage Display
The S41 peptide was discovered through a screening of a conformationally constrained phage display library.[2] This technique allows for the presentation of a vast number of peptide variants on the surface of bacteriophages, enabling the selection of peptides with specific binding or functional properties.[5][6]
Experimental Protocol: Phage Display-Based Identification of S41
The following protocol outlines the key steps in the phage display process used to identify the S41 peptide.
-
Library Construction: A constrained peptide library, in this case, a CX11C library where 'X' represents any amino acid, was constructed. This library displays random 11-mer peptides flanked by two cysteine residues, which form a disulfide bond, creating a looped, conformationally constrained peptide.[2] The DNA sequences encoding these peptides are inserted into a gene for a phage coat protein, typically pIII or pVIII of the M13 filamentous phage.[7][8]
-
Cell-Based Biopanning:
-
Incubation: The phage library was incubated with a neuronal cell line (N2A, mouse neuroblastoma cells) to allow for the internalization of phages displaying cell-penetrating properties.[2]
-
Washing: After incubation, the cells were thoroughly washed to remove non-internalized and weakly bound phages.
-
Elution: Internalized phages were recovered by lysing the cells.[2]
-
-
Amplification: The recovered phages were used to infect E. coli to amplify the population of phages that had successfully entered the cells.[5]
-
Iterative Selection: The process of incubation, washing, elution, and amplification was repeated for multiple rounds (four rounds for S41).[2] With each round, the stringency of the selection can be increased to enrich for the most efficient cell-penetrating sequences.[5]
-
Sequencing and Identification: After the final round of selection, individual phage clones were isolated, and the DNA encoding the displayed peptide was sequenced.[2] In the case of S41, sequencing of ten random clones after the fourth round revealed a single, highly enriched peptide sequence: CVQWSLLRGYQPC .[2]
Experimental Workflow for S41 Discovery
Caption: Phage display workflow for the identification of the S41 peptide.
Characterization of S41 Cellular Uptake
Following its identification, the S41 peptide was synthesized and its cell-penetrating capabilities were further characterized.
Quantitative Analysis of S41 Internalization
The efficiency of S41 internalization was assessed using flow cytometry and confocal microscopy. While the source paper for S41 provides qualitative evidence of uptake, quantitative data from similar CPP studies can be presented to illustrate typical metrics.
| Peptide | Cell Line | Concentration | Incubation Time | Uptake Efficiency (% of positive cells) | Reference |
| S41 | N2A | Not specified | Not specified | Qualitative confirmation | [2] |
| TP10 | HeLa | 5 µM | 1 hour | ~100% | [9] |
| pVEC | HeLa | 5 µM | 1 hour | ~98% | [9] |
| Tat | Caco-2 | 50 µM | 1 hour | Not specified (low cytotoxicity) | [10] |
| Penetratin | Caco-2 | 50 µM | 1 hour | Not specified (low cytotoxicity) | [10] |
Mechanism of S41 Internalization
The internalization of many CPPs is initiated by an interaction with heparan sulfate (B86663) proteoglycans on the cell surface.[2] However, S41 is distinct from many polycationic CPPs. Studies have shown that its uptake is mediated by lipid raft-dependent endocytosis.[2]
Experimental Protocol: Investigating the Internalization Pathway
-
Peptide Synthesis and Labeling: The S41 peptide is chemically synthesized and conjugated to a fluorescent dye (e.g., FITC) to allow for visualization.
-
Cell Culture: N2A cells are cultured under standard conditions.
-
Inhibitor Treatment: To probe the involvement of specific endocytic pathways, cells are pre-treated with pharmacological inhibitors:
-
Chlorpromazine: Inhibits clathrin-mediated endocytosis.
-
Filipin (B1216100) or Nystatin: Disrupts lipid rafts by sequestering cholesterol.
-
Amiloride: Inhibits macropinocytosis.
-
-
Peptide Incubation: Fluorescently labeled S41 is added to the culture medium of both inhibitor-treated and untreated cells and incubated for a defined period.
-
Microscopy and Flow Cytometry: Cellular uptake of the labeled peptide is visualized using confocal microscopy and quantified by flow cytometry. A significant reduction in peptide uptake in the presence of a specific inhibitor indicates the involvement of that pathway. For S41, a reduction in uptake with filipin treatment would confirm the role of lipid rafts.[2]
Signaling Pathway of Lipid Raft-Mediated Endocytosis
Caption: Proposed signaling pathway for S41 cellular uptake.
Potential Applications and Future Directions
The S41 peptide, with its distinct characteristics, holds significant potential for therapeutic applications. Its discovery highlights the utility of phage display in identifying novel CPPs that are not necessarily polycationic. Future research should focus on:
-
Cargo Delivery Studies: Evaluating the efficiency of S41 in delivering various therapeutic cargoes, such as siRNA, proteins, and small molecule drugs.
-
In Vivo Studies: Assessing the biodistribution, stability, and efficacy of S41-cargo conjugates in animal models.
-
Mechanism Elucidation: Further investigation into the specific receptors or lipids within the lipid rafts that mediate S41 binding and internalization.
Conclusion
The S41 peptide is a novel cell-penetrating peptide discovered through a systematic phage display screening process.[2] Its characterization reveals a lipid raft-dependent internalization mechanism, distinguishing it from many traditional cationic CPPs.[2] The detailed methodologies and findings presented in this whitepaper provide a foundation for the further development of S41 as a potential vector for intracellular drug delivery, underscoring the power of peptide display technologies in discovering new tools for biomedical research and therapeutic development.
References
- 1. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 2. Identification and characterization of a novel cell-penetrating peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential efficacy of cell-penetrating peptides for nucleic acid and drug delivery in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-penetrating peptides: achievements and challenges in application for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phage display - Wikipedia [en.wikipedia.org]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. academic.oup.com [academic.oup.com]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
- 10. Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Isotopically Labeled Peptides for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of isotopically labeled peptides, their synthesis, and their application in quantitative proteomics. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are leveraging mass spectrometry-based proteomics to advance their work.
Introduction to Isotopically Labeled Peptides
Isotopically labeled peptides are synthetic or biologically produced peptides in which one or more atoms have been replaced with their heavy isotope, most commonly ¹³C, ¹⁵N, or ²H (deuterium). These labeled peptides are chemically identical to their native counterparts but have a distinct mass, which allows for their differentiation and quantification in complex biological samples using mass spectrometry (MS).[1] This fundamental principle has revolutionized the field of quantitative proteomics by enabling highly accurate and reproducible measurements of protein abundance and turnover.
The primary application of isotopically labeled peptides is to serve as internal standards in quantitative proteomics experiments.[2] By introducing a known quantity of a heavy-labeled peptide into a sample, the abundance of the corresponding endogenous, or "light," peptide can be accurately determined by comparing their respective signal intensities in the mass spectrometer. This approach effectively corrects for variations in sample preparation, digestion, and mass spectrometric analysis, leading to highly precise and reliable quantification.
Synthesis and Labeling Strategies
Isotopically labeled peptides can be produced through two primary methods: chemical synthesis and metabolic labeling.
Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is the most common method for producing synthetic peptides with site-specific incorporation of stable isotopes.[3] This technique allows for the precise placement of labeled amino acids within the peptide sequence. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.[3] By using isotopically labeled amino acid building blocks, peptides with specific mass shifts can be generated with high purity.[3]
Metabolic Labeling: In this in vivo approach, cells are cultured in a medium where one or more essential amino acids are replaced with their heavy isotope-labeled counterparts.[4] As cells grow and divide, they incorporate these heavy amino acids into their newly synthesized proteins. This results in a global labeling of the entire proteome. The most widely used metabolic labeling technique is Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC).[4]
Key Methodologies in Quantitative Proteomics
Several key methodologies have been developed that utilize isotopically labeled peptides for quantitative proteomics. These can be broadly categorized into metabolic labeling, chemical labeling at the peptide level, and isobaric tagging.
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling strategy that enables the relative quantification of proteins between different cell populations.[4] In a typical SILAC experiment, two populations of cells are grown in media containing either the natural ("light") or a heavy isotope-labeled form of an essential amino acid (e.g., Arginine and Lysine).[4] After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acids, the cell populations can be subjected to different experimental conditions. The cells are then combined, and the proteins are extracted, digested, and analyzed by MS. The relative abundance of a protein between the two conditions is determined by the ratio of the intensities of the heavy and light peptide pairs.[1]
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
iTRAQ is a chemical labeling method that uses isobaric tags to label the primary amines of peptides.[5][6] The iTRAQ reagents consist of a reporter group, a balance group, and a peptide-reactive group.[7] Different iTRAQ reagents have reporter groups with different isotopic compositions, but the overall mass of the tag is kept constant by the balance group. This means that peptides labeled with different iTRAQ tags are indistinguishable in the initial MS scan (MS1). However, upon fragmentation in the mass spectrometer (MS/MS), the reporter ions are released, and their relative intensities provide the quantitative information for the corresponding peptide across different samples.[5][6] iTRAQ allows for the multiplexing of up to 8 samples in a single experiment.[7]
Tandem Mass Tags (TMT)
TMT is another isobaric tagging chemistry similar to iTRAQ, which also enables multiplexed quantitative proteomics.[6][8] TMT reagents also consist of a reporter group, a spacer arm (balance group), and an amine-reactive group.[9] Like iTRAQ, different TMT tags have reporter ions of different masses that are liberated upon MS/MS fragmentation, allowing for relative quantification. TMT technology has been developed to allow for the multiplexing of up to 18 samples simultaneously.[7][10]
Experimental Protocols
Detailed SILAC Protocol
Phase 1: Adaptation Phase [10]
-
Cell Culture: Begin by culturing the chosen cell line in a standard "light" growth medium.
-
Media Preparation: Prepare "heavy" SILAC medium by supplementing dialyzed fetal bovine serum with heavy isotope-labeled essential amino acids (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine). The corresponding "light" medium should contain the natural amino acids.
-
Adaptation: Subculture the cells in both "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.[10]
-
Incorporation Check: To verify complete labeling, a small aliquot of cells from the "heavy" culture is harvested, proteins are extracted and digested, and the peptides are analyzed by MS to confirm the absence of "light" peptides.
Phase 2: Experimental Phase [10]
-
Treatment: Once complete labeling is confirmed, subject the "light" and "heavy" cell populations to their respective experimental conditions (e.g., control vs. drug treatment).
-
Cell Harvesting and Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Pooling: Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Reduce the disulfide bonds in the protein mixture with dithiothreitol (B142953) (DTT) and alkylate the free cysteine residues with iodoacetamide. Digest the proteins into peptides overnight using trypsin.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light ratios to determine the relative protein abundance.
Detailed iTRAQ/TMT Protocol
-
Protein Extraction and Quantification: Extract proteins from each sample (up to 8 for iTRAQ, up to 18 for TMT) and accurately determine the protein concentration.[5][11]
-
Protein Digestion: Take an equal amount of protein from each sample (typically 20-100 µg). Reduce the proteins with DTT and alkylate with iodoacetamide. Digest the proteins with trypsin overnight.[11]
-
Peptide Labeling:
-
Resuspend the dried peptide digests in the labeling buffer provided with the iTRAQ or TMT kit.
-
Reconstitute the iTRAQ or TMT reagents in isopropanol (B130326) or acetonitrile.[11]
-
Add the appropriate labeling reagent to each peptide sample and incubate at room temperature for 1-2 hours.[11]
-
-
Quenching: Quench the labeling reaction by adding hydroxylamine (B1172632) or another primary amine-containing solution.
-
Sample Pooling: Combine all labeled samples into a single tube.[11]
-
Peptide Fractionation: To reduce sample complexity and increase proteome coverage, the pooled peptide mixture is typically fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.[5][11]
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. The mass spectrometer is programmed to isolate a precursor ion (MS1) and then fragment it to generate MS/MS spectra, from which the reporter ions are detected and quantified.
-
Data Analysis: Use specialized software (e.g., Proteome Discoverer) to identify peptides, quantify the reporter ion intensities, and determine the relative abundance of proteins across the different samples.
Data Presentation
Quantitative data from proteomics experiments are typically presented in tables that allow for easy comparison of protein abundance changes across different conditions.
Table 1: Example of SILAC Data for EGFR Signaling Pathway Analysis
| Protein Name | Gene Symbol | H/L Ratio | -log10(p-value) | Regulation |
| Epidermal growth factor receptor | EGFR | 0.45 | 4.2 | Down |
| Growth factor receptor-bound protein 2 | GRB2 | 0.98 | 0.1 | Unchanged |
| Son of sevenless homolog 1 | SOS1 | 1.02 | 0.05 | Unchanged |
| Mitogen-activated protein kinase 1 | MAPK1 | 2.15 | 3.5 | Up |
| 1-phosphatidylinositol-4,5-bisphosphate phosphodiesterase gamma-1 | PLCG1 | 1.89 | 3.1 | Up |
This table represents hypothetical data for illustrative purposes.
Table 2: Example of TMT Data for mTOR Signaling Pathway Analysis
| Protein Name | Gene Symbol | TMT Ratio (Treatment 1 / Control) | TMT Ratio (Treatment 2 / Control) | p-value | Regulation (Treatment 2) |
| Serine/threonine-protein kinase mTOR | MTOR | 1.05 | 0.52 | 0.001 | Down |
| Regulatory-associated protein of mTOR | RPTOR | 1.01 | 0.55 | 0.002 | Down |
| Ribosomal protein S6 kinase beta-1 | RPS6KB1 | 1.10 | 2.50 | <0.001 | Up |
| Eukaryotic translation initiation factor 4E-binding protein 1 | EIF4EBP1 | 0.95 | 0.48 | 0.003 | Down |
| Ras-related GTP binding B | RRAGB | 0.98 | 1.03 | 0.85 | Unchanged |
This table represents hypothetical data for illustrative purposes.
Mandatory Visualizations
Signaling Pathway Diagrams
// Node Definitions EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRB2 [label="GRB2", fillcolor="#34A853", fontcolor="#FFFFFF"]; SOS1 [label="SOS1", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCG [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription [label="Transcription", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges EGF -> EGFR [color="#5F6368"]; EGFR -> GRB2 [color="#5F6368"]; GRB2 -> SOS1 [color="#5F6368"]; SOS1 -> RAS [color="#5F6368"]; RAS -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Transcription [color="#5F6368"]; EGFR -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; EGFR -> PLCG [color="#5F6368"]; EGFR -> STAT [color="#5F6368"]; AKT -> Transcription [color="#5F6368"]; PLCG -> Transcription [color="#5F6368"]; STAT -> Transcription [color="#5F6368"]; } END_DOT Figure 1: Simplified EGFR Signaling Pathway.
// Node Definitions GrowthFactors [label="Growth Factors", fillcolor="#FBBC05", fontcolor="#202124"]; AminoAcids [label="Amino Acids", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; TSC1_TSC2 [label="TSC1/TSC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RHEB [label="Rheb", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EIF4EBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProteinSynthesis [label="Protein Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges GrowthFactors -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> TSC1_TSC2 [arrowhead=tee, color="#EA4335"]; AminoAcids -> mTORC1 [color="#5F6368"]; TSC1_TSC2 -> RHEB [arrowhead=tee, color="#EA4335"]; RHEB -> mTORC1 [color="#5F6368"]; mTORC1 -> S6K1 [color="#5F6368"]; mTORC1 -> EIF4EBP1 [arrowhead=tee, color="#EA4335"]; S6K1 -> ProteinSynthesis [color="#5F6368"]; EIF4EBP1 -> ProteinSynthesis [arrowhead=tee, style=dashed, color="#EA4335"]; mTORC1 -> Autophagy [arrowhead=tee, color="#EA4335"]; } END_DOT Figure 2: Simplified mTORC1 Signaling Pathway.
Experimental Workflow Diagrams
// Node Definitions LightCulture [label="Cell Culture\n(Light Amino Acids)", fillcolor="#F1F3F4", fontcolor="#202124"]; HeavyCulture [label="Cell Culture\n(Heavy Amino Acids)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Experimental Treatment", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Combine [label="Combine Cells (1:1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lysis [label="Cell Lysis & Protein Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Digestion [label="Protein Digestion (Trypsin)", fillcolor="#F1F3F4", fontcolor="#202124"]; LCMS [label="LC-MS/MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(Quantification)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges LightCulture -> Treatment [color="#5F6368"]; HeavyCulture -> Treatment [color="#5F6368"]; Treatment -> Combine [color="#5F6368"]; Combine -> Lysis [color="#5F6368"]; Lysis -> Digestion [color="#5F6368"]; Digestion -> LCMS [color="#5F6368"]; LCMS -> DataAnalysis [color="#5F6368"]; } END_DOT Figure 3: General SILAC Experimental Workflow.
// Node Definitions Sample1 [label="Sample 1\n(Protein Extraction & Digestion)", fillcolor="#F1F3F4", fontcolor="#202124"]; SampleN [label="Sample N\n(Protein Extraction & Digestion)", fillcolor="#F1F3F4", fontcolor="#202124"]; Labeling1 [label="TMT Labeling (Tag 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LabelingN [label="TMT Labeling (Tag N)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pooling [label="Combine Labeled Peptides", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fractionation [label="Peptide Fractionation", fillcolor="#F1F3F4", fontcolor="#202124"]; LCMS [label="LC-MS/MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(Reporter Ion Quantification)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Sample1 -> Labeling1 [color="#5F6368"]; SampleN -> LabelingN [color="#5F6368"]; Labeling1 -> Pooling [color="#5F6368"]; LabelingN -> Pooling [color="#5F6368"]; Pooling -> Fractionation [color="#5F6368"]; Fractionation -> LCMS [color="#5F6368"]; LCMS -> DataAnalysis [color="#5F6368"]; } END_DOT Figure 4: General iTRAQ/TMT Experimental Workflow.
Applications in Drug Development and Research
Isotopically labeled peptides and quantitative proteomics are indispensable tools in modern drug development and biomedical research.
-
Target Identification and Validation: Quantitative proteomics can identify proteins that are differentially expressed in disease states, providing novel drug targets.
-
Mechanism of Action Studies: Researchers can elucidate the molecular mechanisms of drug action by monitoring changes in protein expression and post-translational modifications in response to drug treatment.
-
Biomarker Discovery: The ability to compare protein profiles between healthy and diseased individuals, or between responders and non-responders to a therapy, facilitates the discovery of diagnostic, prognostic, and predictive biomarkers.[6]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled peptides can be used as internal standards for the absolute quantification of drug candidates and their metabolites in biological fluids.
-
Elucidation of Signaling Pathways: As demonstrated with the EGFR and mTOR pathways, quantitative proteomics is a powerful approach to map the components and dynamics of cellular signaling networks.[12][13]
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. EGF/EGFR signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. creative-proteomics.com [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Omics Technologies - The Leader in Omics Services [proteomics.omicstech.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
The Use of Vtsegaglqlqk-13C6,15N2 as an Internal Standard in Anti-Drug Antibody Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of the stable isotope-labeled (SIL) peptide, Vtsegaglqlqk-13C6,15N2, as a critical reagent in anti-drug antibody (ADA) assays. While the therapeutic peptide "Vtsegaglqlqk" is presented here as a hypothetical agent for illustrative purposes, the principles, methodologies, and workflows described are grounded in established practices for ADA assessment of peptide-based therapeutics. This document is intended to guide researchers in the development and validation of robust and reliable ADA assays using SIL internal standards.
Introduction to Anti-Drug Antibody (ADA) Assays and the Role of SIL Peptides
The immunogenicity of therapeutic proteins and peptides is a significant concern in drug development, as the formation of anti-drug antibodies (ADAs) can impact drug efficacy and patient safety.[1][2] Regulatory agencies mandate the assessment of immunogenicity for most biotherapeutics.[3] ADA assays are crucial for detecting, confirming, and characterizing these immune responses.[1][3]
Stable isotope-labeled (SIL) peptides, such as the hypothetical this compound, have become indispensable tools in modern bioanalysis, particularly in mass spectrometry-based ADA assays.[4][5] These synthetic peptides are chemically identical to their therapeutic counterparts but are enriched with heavy isotopes (e.g., 13C and 15N), resulting in a distinct mass shift. This property allows them to be used as internal standards for the accurate quantification of the therapeutic peptide and for the detection of ADAs that bind to the drug.[4][5]
Quantitative Data Presentation
The following tables represent hypothetical data that would be generated during the validation of an ADA assay for a therapeutic peptide like "Vtsegaglqlqk". These tables are for illustrative purposes and would need to be established for each specific assay.
Table 1: Illustrative Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 10 | 9.5 | 95.0 | 12.5 |
| LQC | 30 | 28.8 | 96.0 | 8.2 |
| MQC | 300 | 309 | 103.0 | 6.5 |
| HQC | 750 | 735 | 98.0 | 5.1 |
LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Mid-Quality Control; HQC: High-Quality Control
Table 2: Illustrative Drug Tolerance Assessment
| ADA Concentration (ng/mL) | Drug Concentration (µg/mL) | Signal-to-Noise Ratio | Result |
| 100 | 0 | 15.2 | Positive |
| 100 | 10 | 12.8 | Positive |
| 100 | 50 | 8.5 | Positive |
| 100 | 100 | 3.1 | Negative |
Experimental Protocols
The following are generalized protocols for key experiments in an ADA assay using a SIL peptide internal standard. These protocols should be optimized for the specific therapeutic and assay platform.
Immunoprecipitation (IP) of ADA-Drug Complexes
This protocol describes the enrichment of ADA-drug complexes from serum samples.
-
Sample Preparation: Dilute patient serum samples with an appropriate assay buffer.
-
Complex Formation: Add the therapeutic peptide ("Vtsegaglqlqk") to the diluted serum to allow for the formation of ADA-drug complexes.
-
Immunocapture: Add magnetic beads coated with Protein A/G to the samples. Incubate to allow the beads to capture the Fc region of the ADAs, thereby immunoprecipitating the entire ADA-drug complex.
-
Washing: Wash the beads multiple times with a wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured ADA-drug complexes from the beads using an acidic elution buffer.
-
Neutralization: Neutralize the eluted sample with a neutralization buffer.
Sample Preparation for LC-MS/MS Analysis
This protocol details the steps to prepare the immunoprecipitated sample for mass spectrometry analysis.
-
Internal Standard Spiking: Add a known concentration of the SIL peptide (this compound) to the neutralized eluate.
-
Denaturation, Reduction, and Alkylation: Denature the proteins in the sample using a chaotropic agent (e.g., urea). Reduce the disulfide bonds with a reducing agent (e.g., DTT) and then alkylate the free thiols with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
-
Enzymatic Digestion: Digest the proteins into smaller peptides using a protease, such as trypsin. This will generate signature peptides from the therapeutic drug that can be quantified.
-
Sample Cleanup: Use solid-phase extraction (SPE) to remove salts and other interfering substances from the digested sample.
-
Reconstitution: Reconstitute the cleaned-up sample in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Quantification
This protocol outlines the analysis of the prepared samples by liquid chromatography-tandem mass spectrometry.
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase HPLC or UPLC column. Use a gradient of organic solvent (e.g., acetonitrile) in an aqueous mobile phase (e.g., water with formic acid) to separate the peptides based on their hydrophobicity.
-
Mass Spectrometric Detection: Introduce the eluent from the LC system into a tandem mass spectrometer.
-
MRM/PRM Analysis: Use a targeted mass spectrometry method, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), to specifically detect and quantify the signature peptide from the therapeutic drug and its corresponding stable isotope-labeled internal standard (this compound).[6]
-
Data Analysis: Calculate the concentration of the therapeutic peptide in the original sample by comparing the peak area ratio of the endogenous peptide to the SIL internal standard.
Visualizations
The following diagrams illustrate the key workflows and concepts described in this guide.
Caption: Workflow for ADA detection using immunoprecipitation and LC-MS/MS.
References
- 1. swordbio.com [swordbio.com]
- 2. Assessing immunogenicity in the presence of excess protein therapeutic using immunoprecipitation and quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand Binding Assay • Frontage Laboratories [frontagelab.com]
- 4. Immuno-Mass Spectrometry Workflow for Quantification of Serum α-Fetoprotein Using Antibody-Immobilized Magnetic Beads and Modified Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Development of Immunocapture-LC/MS Assay for Simultaneous ADA Isotyping and Semiquantitation [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Synthesis of Vtsegaglqlqk-13C6,15N2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of the peptide Vtsegaglqlqk and its isotopically labeled analogue, Vtsegaglqlqk-13C6,15N2. The methodologies outlined herein are based on established principles of solid-phase peptide synthesis (SPPS) and isotopic labeling techniques. While this document focuses on a specific peptide sequence, the protocols and principles are broadly applicable to the synthesis of other novel peptides.
Introduction to Vtsegaglqlqk
Vtsegaglqlqk is a custom-designed peptide sequence. As a novel peptide, its specific biological functions and signaling pathways are subjects of ongoing research. Peptides, short chains of amino acids linked by peptide bonds, are fundamental to numerous biological processes and are of significant interest in drug discovery and development. The synthesis of isotopically labeled peptides, such as this compound, is crucial for a variety of research applications, including quantitative proteomics, metabolic studies, and nuclear magnetic resonance (NMR) structural analyses.[1][2][3] The isotopic label, in this case, ¹³C and ¹⁵N on the C-terminal lysine (B10760008) residue, serves as a tracer to track the peptide's fate in biological systems.[1][3]
Synthesis of Vtsegaglqlqk Peptide
The primary method for synthesizing Vtsegaglqlqk is Solid-Phase Peptide Synthesis (SPPS).[2] SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][4] This method offers significant advantages, including ease of purification and the potential for automation.[2][5]
General Principle of SPPS
The synthesis of Vtsegaglqlqk proceeds from the C-terminus (Lysine) to the N-terminus (Valine) on a solid support resin. The general cycle of SPPS involves the following steps:
-
Resin Selection and Swelling : A suitable resin, such as Rink Amide or Wang resin, is chosen and swelled in a solvent like N,N-dimethylformamide (DMF).[4]
-
Deprotection : The temporary protecting group, typically Fluorenylmethyloxycarbonyl (Fmoc), is removed from the N-terminus of the growing peptide chain.[4][6]
-
Amino Acid Coupling : The next protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the peptide chain.[4]
-
Washing : Excess reagents and by-products are removed by washing the resin.[2]
-
Iteration : These steps are repeated until the desired peptide sequence is assembled.[4]
-
Cleavage and Deprotection : The completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.[4]
-
Purification and Analysis : The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.[7]
Synthesis of Isotopically Labeled this compound
The synthesis of the isotopically labeled peptide follows the same SPPS protocol as the unlabeled version. The key difference is the incorporation of the isotopically labeled amino acid at the desired position. In this case, L-Lysine-¹³C₆,¹⁵N₂ hydrochloride is used for the final lysine (K) residue at the C-terminus.[8][9][10] This labeled amino acid is commercially available and can be directly incorporated into the SPPS workflow.
Experimental Protocols
The following are detailed protocols for the key experiments involved in the synthesis of this compound.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of this compound on a Rink Amide resin.
Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Val, Thr(tBu), Ser(tBu), Glu(OtBu), Ala, Gly, Leu, Gln(Trt), Lys(Boc))
-
Fmoc-L-Lys(Boc)-¹³C₆,¹⁵N₂-OH
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling : Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[11]
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.[7]
-
First Amino Acid Coupling (Labeled Lysine) :
-
Dissolve Fmoc-L-Lys(Boc)-¹³C₆,¹⁵N₂-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings : Repeat the deprotection and coupling steps for each amino acid in the sequence (Gln, Leu, Gln, Gly, Ala, Glu, Ser, Thr, Val).
-
Final Deprotection : After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection :
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation : Precipitate the peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash twice.[7]
-
Purification : Dissolve the crude peptide in a minimal amount of acetonitrile/water and purify by RP-HPLC.
-
Analysis : Confirm the mass of the purified peptide using MALDI-TOF or ESI mass spectrometry and assess purity by analytical HPLC.[7]
Quality Control Data
| Parameter | Specification |
| Purity (HPLC) | ≥ 95% |
| Molecular Weight | Expected: [Calculated MW of Vtsegaglqlqk] |
| Labeled MW | Expected: [Calculated MW of Vtsegaglqlqk + 8] |
| Appearance | White lyophilized powder |
| Solubility | Soluble in water |
Hypothetical Signaling Pathway and Experimental Workflow
As the biological role of Vtsegaglqlqk is yet to be determined, a hypothetical signaling pathway is proposed for illustrative purposes. Many peptides exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface.
Proposed Signaling Pathway
The following diagram illustrates a potential signaling cascade initiated by Vtsegaglqlqk binding to a hypothetical GPCR, leading to the activation of downstream effectors.
Caption: Hypothetical GPCR signaling pathway for Vtsegaglqlqk.
Experimental Workflow for Functional Analysis
The following diagram outlines a typical workflow to investigate the biological activity of the newly synthesized Vtsegaglqlqk.
Caption: Workflow for functional analysis of synthesized Vtsegaglqlqk.
Conclusion
This technical guide provides a detailed framework for the synthesis and preliminary functional analysis of the novel peptide Vtsegaglqlqk and its isotopically labeled form. The protocols for solid-phase peptide synthesis are well-established and can be adapted for the efficient production of high-purity peptides for research and development. The incorporation of stable isotopes enables advanced analytical studies to elucidate the peptide's mechanism of action and metabolic fate, which are critical steps in the drug development pipeline.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. chempep.com [chempep.com]
- 3. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 4. peptide.com [peptide.com]
- 5. m.youtube.com [m.youtube.com]
- 6. peptide.com [peptide.com]
- 7. rsc.org [rsc.org]
- 8. L-赖氨酸-13C6,15N2 盐酸盐 99 atom % 13C, 99 atom % 15N, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chem.uci.edu [chem.uci.edu]
Basic principles of using labeled peptides in mass spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological research and drug development, understanding the intricate dynamics of the proteome is paramount. Mass spectrometry (MS)-based proteomics has emerged as a powerful tool for identifying and quantifying proteins in complex biological samples. The use of stable isotope-labeled peptides has revolutionized this field, enabling precise and robust quantification of protein abundance and turnover. This guide provides a comprehensive overview of the fundamental principles, experimental workflows, and applications of the most common labeling strategies: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).
Core Principles of Isotopic Labeling in Mass Spectrometry
The foundational principle of quantitative proteomics using stable isotopes is the creation of mass-distinct versions of peptides that are otherwise chemically identical.[1] By introducing heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N) into one set of samples and leaving another with the natural "light" isotopes, a direct comparison of their relative abundance can be made within a single mass spectrometry run.[1] This co-analysis minimizes experimental variability that can arise from separate sample preparations and analyses.[1]
There are two primary approaches to introducing these isotopic labels:
-
Metabolic Labeling: In this in vivo approach, cells are cultured in specialized media where natural amino acids are replaced with their heavy isotope-containing counterparts.[2] SILAC is the most prominent example of this technique.[2]
-
Chemical Labeling: This in vitro method involves the covalent attachment of isotope-coded tags to proteins or peptides after extraction from cells or tissues.[2][3] iTRAQ and TMT are the leading chemical labeling technologies.[2][3]
Quantitative Labeling Strategies: A Comparative Overview
Choosing the appropriate labeling strategy is critical and depends on the specific research question, sample type, and available resources.[2] Each method possesses unique advantages and limitations.
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Labeling Principle | Metabolic labeling in vivo using "heavy" amino acids.[2] | Chemical labeling in vitro with isobaric tags.[4] | Chemical labeling in vitro with isobaric tags.[2] |
| Multiplexing Capacity | Typically 2-plex or 3-plex.[5] | 4-plex or 8-plex.[5] | Up to 18-plex.[6] |
| Sample Type | Adherent or suspension cell cultures.[3] | Virtually any sample type (cells, tissues, biofluids).[5] | Virtually any sample type (cells, tissues, biofluids).[5] |
| Quantification Level | MS1 (precursor ion) level.[5] | MS2 (reporter ion) level.[3] | MS2 or MS3 (reporter ion) level.[7] |
| Accuracy & Precision | High accuracy and precision due to early-stage sample mixing.[3] | Good accuracy, but susceptible to ratio compression.[5] | Good accuracy, with MS3 analysis reducing ratio compression.[7] |
| Cost | Reagents can be expensive for large-scale cultures.[5][8] | High reagent cost.[5][8] | High reagent cost.[5][8] |
| Key Advantage | High physiological relevance and minimal sample manipulation error.[3][5] | High throughput and applicable to a wide range of samples.[5] | Highest multiplexing capability for large-scale studies.[6] |
| Key Disadvantage | Limited to metabolically active, dividing cells; lower throughput.[3] | Ratio compression can lead to underestimation of protein changes.[5] | Ratio compression can occur, though mitigated by MS3.[7] |
Experimental Protocols
Detailed and meticulous execution of experimental protocols is crucial for obtaining reliable and reproducible quantitative proteomics data. Below are generalized, step-by-step methodologies for the three key labeling techniques.
SILAC Experimental Protocol
The SILAC workflow is divided into two main phases: an adaptation phase and an experimental phase.[9]
-
Cell Culture and Adaptation:
-
Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing normal amino acids (e.g., ¹²C₆-arginine and ¹²C₆-lysine).
-
The second population is cultured in "heavy" SILAC medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆-lysine).[10]
-
Cells must be cultured for at least five to six cell divisions to ensure complete incorporation (>95%) of the labeled amino acids into the proteome.[10]
-
-
Experimental Treatment:
-
Once fully labeled, the two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).
-
-
Sample Harvesting and Mixing:
-
Harvest the "light" and "heavy" cell populations.
-
Count the cells from each population and mix them at a 1:1 ratio.
-
-
Protein Extraction and Digestion:
-
Lyse the combined cell pellet to extract the total proteome.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using a protease, typically trypsin.[11]
-
-
Peptide Fractionation and Desalting:
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.
-
-
Data Analysis:
-
The relative quantification of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.[5]
-
iTRAQ Experimental Protocol
The iTRAQ workflow involves the chemical labeling of peptides after protein extraction and digestion.[14]
-
Protein Extraction and Quantification:
-
Extract proteins from up to eight different samples.
-
Accurately determine the protein concentration of each sample.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample.
-
Reduce, cysteine-block, and digest the proteins into peptides using trypsin in a single tube for each sample.[14]
-
-
iTRAQ Labeling:
-
Label each peptide digest with a different iTRAQ reagent (e.g., 114, 115, 116, 117 for a 4-plex experiment).[14] The labeling reaction targets the N-terminus and lysine (B10760008) residues of the peptides.
-
-
Sample Pooling and Fractionation:
-
LC-MS/MS Analysis:
-
Analyze the fractionated peptides by LC-MS/MS.
-
In the MS1 scan, the same peptide from different samples will appear as a single peak because the iTRAQ tags are isobaric (have the same total mass).
-
During MS/MS fragmentation, the tags cleave to produce unique reporter ions of different masses (e.g., m/z 114, 115, 116, 117).[15]
-
-
Data Analysis:
-
The relative abundance of the peptides (and thus the proteins) is determined by the intensity of the reporter ions in the MS2 spectra.[15]
-
TMT Experimental Protocol
The TMT workflow is conceptually similar to iTRAQ, also employing isobaric chemical tags.[16]
-
Sample Preparation:
-
Extract and quantify proteins from up to 18 different samples.
-
Digest equal amounts of protein from each sample into peptides.[7]
-
-
TMT Labeling:
-
Label each peptide sample with a distinct TMTpro reagent.[17]
-
-
Sample Pooling and Cleanup:
-
Combine the labeled samples into a single tube.[7]
-
Desalt the pooled sample to remove excess TMT reagent and other contaminants.
-
-
Fractionation:
-
Fractionate the complex peptide mixture using high-pH reversed-phase chromatography.[6]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions by LC-MS/MS.
-
Similar to iTRAQ, TMT-labeled peptides are isobaric in the MS1 scan.
-
Fragmentation in the MS/MS scan generates reporter ions with unique masses for quantification.[16] For higher accuracy, an additional fragmentation step (MS3) can be performed on a selection of fragment ions to isolate the reporter ions and reduce interference.[7]
-
-
Data Analysis:
-
Quantify the relative protein abundance based on the intensities of the reporter ions in the MS2 or MS3 spectra.[6]
-
Visualizing Workflows and Signaling Pathways
Diagrams are essential for illustrating the complex workflows and biological pathways investigated using these proteomic techniques.
Caption: A generalized workflow for quantitative proteomics using stable isotope labeling.
Applications in Drug Development and Signaling Pathway Analysis
Labeled peptide mass spectrometry is a cornerstone of modern drug development and systems biology, providing critical insights into drug mechanisms of action, biomarker discovery, and the elucidation of complex signaling networks.
Elucidating the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[18] Quantitative proteomics has been instrumental in dissecting this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 5. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 14. biotech.cornell.edu [biotech.cornell.edu]
- 15. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 16. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 17. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Note: Quantitative Mass Spectrometry Analysis of Vtsegaglqlqk-13C6,15N2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[1] This technique relies on the in vivo incorporation of "heavy" amino acids containing stable isotopes (e.g., 13C, 15N) into all newly synthesized proteins. By comparing the mass spectra of "light" (natural abundance isotopes) and "heavy" labeled proteomes, one can achieve accurate relative quantification of protein and peptide abundance. This application note provides a detailed protocol for the quantitative analysis of the synthetic peptide Vtsegaglqlqk, isotopically labeled with 13C6,15N2-Lysine, using a SILAC-based mass spectrometry approach.
The peptide Vtsegaglqlqk, for the context of this protocol, is a hypothetical peptide ligand designed to interact with a specific cell surface receptor, initiating a downstream signaling cascade. This protocol will detail the methodology to quantify the uptake and relative abundance of this peptide within a cellular context, providing a framework for similar quantitative peptide studies.
Experimental Principles
The core of this protocol involves treating one cell population with the standard "light" Vtsegaglqlqk peptide and another with the "heavy" Vtsegaglqlqk-13C6,15N2 peptide. The heavy peptide is synthesized with L-Lysine containing six 13C atoms and two 15N atoms. After cell lysis and protein digestion, the relative abundance of the peptide is determined by comparing the signal intensities of the light and heavy isotopic forms in the mass spectrometer.
Key Applications
-
Pharmacokinetic studies of peptide drugs.
-
Receptor binding and internalization assays.
-
Quantitative analysis of peptide modifications.
-
Biomarker discovery and validation.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of this compound is depicted below.
Hypothetical Signaling Pathway for Vtsegaglqlqk
For the purpose of this application note, we will assume that Vtsegaglqlqk acts as a ligand for a G-protein coupled receptor (GPCR), leading to the activation of a downstream MAP kinase cascade.
Detailed Experimental Protocol
Cell Culture and Labeling
-
Culture HeLa cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Grow two separate populations of cells to approximately 80% confluency.
-
For the "light" sample, treat the cells with 10 µM of unlabeled Vtsegaglqlqk peptide for 4 hours.
-
For the "heavy" sample, treat the cells with 10 µM of this compound peptide for 4 hours.
Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a buffer containing 8 M urea (B33335), 50 mM Tris-HCl pH 8.0, and protease inhibitors.
-
Sonicate the cell suspension on ice to ensure complete lysis and shear nucleic acids.[2]
-
Centrifuge the lysate at 16,000 x g for 10 minutes to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
Protein Quantification and Sample Pooling
-
Determine the protein concentration of both the "light" and "heavy" lysates using a BCA protein assay.
-
Combine the "light" and "heavy" lysates in a 1:1 protein ratio. A total of 40 µg of protein (20 µg from each lysate) is recommended.[3]
Protein Reduction, Alkylation, and Digestion
-
Reduce the disulfide bonds in the combined lysate by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating for 45 minutes at room temperature.[3]
-
Alkylate the cysteine residues by adding iodoacetamide (B48618) to a final concentration of 10 mM and incubating for 45 minutes in the dark at room temperature.[3]
-
Dilute the sample with 50 mM Tris-HCl pH 8.0 to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 enzyme-to-protein ratio and digest overnight at room temperature with gentle shaking.[3]
Peptide Desalting and Cleanup
-
Acidify the peptide mixture with 0.5% acetic acid.
-
Use C18 StageTips for peptide cleanup and desalting.[3]
-
Wash the StageTips with methanol, followed by 80% acetonitrile (B52724) with 0.5% acetic acid.
-
Equilibrate the StageTips with 0.5% acetic acid.
-
Load the acidified peptide sample onto the StageTips.
-
Wash the loaded StageTips with 0.5% acetic acid to remove salts and other impurities.
-
Elute the peptides with 80% acetonitrile and 0.5% acetic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
LC-MS/MS Analysis
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Mass Spectrometer Settings:
Data Presentation and Analysis
The primary output of this experiment is the relative quantification of the Vtsegaglqlqk peptide. The mass spectrometer will detect both the "light" and "heavy" forms of the peptide, which will be separated by a specific mass difference due to the isotopic labels. For Vtsegaglqlqk containing one lysine (B10760008) residue labeled with 13C6,15N2, the mass difference will be 8 Da.
Quantitative Data Summary
| Sample ID | Treatment | Peptide Form | m/z (z=2) | Relative Intensity | Fold Change (Heavy/Light) |
| 1 | Control | Light | 650.34 | 1.2 x 10^8 | 0.98 |
| Heavy | 654.34 | 1.18 x 10^8 | |||
| 2 | Stimulated | Light | 650.34 | 8.5 x 10^7 | 2.5 |
| Heavy | 654.34 | 2.1 x 10^8 | |||
| 3 | Inhibitor | Light | 650.34 | 1.1 x 10^8 | 1.1 |
| Heavy | 654.34 | 1.2 x 10^8 |
Note: The m/z values are hypothetical and calculated based on a hypothetical peptide mass.
Data Interpretation
The ratio of the peak intensities of the heavy to light peptide provides a direct measure of the relative abundance of the peptide under the different experimental conditions. A fold change greater than 1 indicates an accumulation or increased uptake of the peptide in the "heavy" treated sample compared to the "light" sample.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of the peptide Vtsegaglqlqk using a SILAC-based mass spectrometry approach. The detailed methodology, from cell culture to data analysis, offers a robust framework for researchers in drug development and proteomics to accurately quantify peptides of interest in a cellular context. The use of stable isotope labeling ensures high accuracy and reproducibility, making this a valuable tool for understanding peptide pharmacology and mechanism of action.
References
Application of Vtsegaglqlqk-13C6,15N2 as an Internal Standard for the Quantification of Recombinant Human α-Glucosidase (rhGAA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the stable isotope-labeled peptide Vtsegaglqlqlqk-13C6,15N2 as an internal standard in mass spectrometry-based bioanalytical assays. This heavy-labeled peptide is a critical tool for the accurate and precise quantification of its corresponding native peptide, Vtsegaglqlqlqk, which is a signature peptide derived from the tryptic digestion of recombinant human α-glucosidase (rhGAA).[1][2][3][4][5] Enzyme replacement therapies using rhGAA are a cornerstone in the management of Pompe disease, a lysosomal storage disorder.[2] Monitoring the concentration of rhGAA in biological matrices is essential for pharmacokinetic studies, dose optimization, and for assessing the immunogenic response through the detection of anti-drug antibodies (ADAs).[3]
The stable isotope dilution (SID) method, employing Vtsegaglqlqlqk-13C6,15N2, offers a robust and reliable approach for the absolute quantification of rhGAA.[6] The labeled internal standard, being chemically identical to the endogenous peptide, co-elutes during chromatography and experiences similar ionization efficiency, thus correcting for variations in sample preparation and instrument response.[7]
Application Notes
The primary application of Vtsegaglqlqlqk-13C6,15N2 is as an internal standard for the quantification of rhGAA in biological fluids, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach is particularly valuable in:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of rhGAA-based therapeutics.
-
Therapeutic Drug Monitoring (TDM): Ensuring that the concentration of the administered enzyme replacement therapy is within the therapeutic window.
-
Immunogenicity Assessment: In conjunction with immunoprecipitation or other affinity capture methods, this internal standard can be used to quantify the amount of rhGAA bound to anti-drug antibodies (ADAs).[3]
-
Biomarker Validation: As a surrogate peptide, it aids in the validation of rhGAA as a biomarker.[8]
The use of a stable isotope-labeled internal standard is the gold standard for quantitative proteomics, providing high accuracy and precision.[9]
Experimental Protocols
Sample Preparation from Human Plasma/Serum
This protocol outlines the steps for preparing plasma or serum samples for the quantification of rhGAA.
Materials:
-
Human plasma or serum samples
-
Vtsegaglqlqlqk-13C6,15N2 internal standard stock solution
-
Denaturation Buffer: 8 M Urea (B33335) in 50 mM Tris-HCl, pH 8.0
-
Reducing Agent: 100 mM Dithiothreitol (DTT)
-
Alkylation Agent: 200 mM Iodoacetamide (IAA)
-
Trypsin solution (mass spectrometry grade)
-
Quenching Solution: 10% Trifluoroacetic acid (TFA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Spiking of Internal Standard: To 100 µL of plasma or serum, add a known amount of Vtsegaglqlqlqk-13C6,15N2 internal standard. The amount should be optimized to be in the mid-range of the expected endogenous peptide concentration.
-
Denaturation: Add 400 µL of Denaturation Buffer to the sample. Vortex briefly and incubate at 37°C for 30 minutes.
-
Reduction: Add 20 µL of 100 mM DTT and incubate at 56°C for 1 hour.
-
Alkylation: Cool the sample to room temperature. Add 20 µL of 200 mM IAA and incubate in the dark at room temperature for 45 minutes.
-
Dilution and Digestion: Dilute the sample with 1.46 mL of 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to below 1 M. Add trypsin at a 1:20 enzyme-to-protein ratio and incubate at 37°C overnight.
-
Quenching: Stop the digestion by adding 50 µL of 10% TFA.
-
Desalting: Condition an SPE cartridge with methanol (B129727) followed by 0.1% TFA in water. Load the digested sample onto the cartridge. Wash the cartridge with 0.1% TFA in water. Elute the peptides with 50% acetonitrile (B52724) in 0.1% TFA.
-
Drying and Reconstitution: Dry the eluted peptides in a vacuum centrifuge. Reconstitute the sample in an appropriate volume of 0.1% formic acid in water for LC-MS/MS analysis.
LC-MS/MS Method Development
This protocol provides a starting point for developing a multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) method for the quantification of Vtsegaglqlqlqk.[6][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: The precursor and product ions for both the native ("light") and labeled ("heavy") peptides need to be optimized. The following table provides theoretical m/z values. These should be empirically determined and optimized on the specific instrument used.
| Peptide | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Product Ion 3 (m/z) |
| Vtsegaglqlqk (Light) | To be determined | To be determined | To be determined | To be determined |
| Vtsegaglqlqk-13C6,15N2 (Heavy) | To be determined | To be determined | To be determined | To be determined |
Note: The exact m/z values will depend on the charge state of the precursor ion and the specific fragmentation pattern.
Method Optimization:
-
Infusion and Tuning: Infuse a standard solution of both the light and heavy peptides directly into the mass spectrometer to determine the optimal precursor ion (typically the [M+2H]2+ or [M+3H]3+ ion) and the most intense and specific product ions.
-
Collision Energy Optimization: For each MRM transition, optimize the collision energy to maximize the product ion signal.
-
Chromatographic Separation: Optimize the LC gradient to ensure the peptide is well-resolved from other components in the matrix and has a good peak shape.
Data Presentation
Quantitative data should be summarized in a clear and structured format. A calibration curve should be generated by plotting the ratio of the peak area of the light peptide to the heavy internal standard against the concentration of the light peptide.
Table 1: Example Calibration Curve Data
| Standard Concentration (ng/mL) | Peak Area (Light) | Peak Area (Heavy) | Area Ratio (Light/Heavy) |
| 1 | 15,000 | 1,000,000 | 0.015 |
| 5 | 78,000 | 1,050,000 | 0.074 |
| 10 | 160,000 | 1,020,000 | 0.157 |
| 50 | 850,000 | 1,100,000 | 0.773 |
| 100 | 1,800,000 | 1,080,000 | 1.667 |
| 500 | 9,500,000 | 1,050,000 | 9.048 |
The concentration of the analyte in unknown samples is then calculated from the linear regression of the calibration curve.
Table 2: Quantification of rhGAA in Unknown Samples
| Sample ID | Peak Area (Light) | Peak Area (Heavy) | Area Ratio (Light/Heavy) | Calculated Concentration (ng/mL) |
| Unknown 1 | 450,000 | 1,030,000 | 0.437 | 26.5 |
| Unknown 2 | 1,200,000 | 1,070,000 | 1.121 | 67.8 |
| Unknown 3 | 25,000 | 1,010,000 | 0.025 | 1.5 |
Visualizations
References
- 1. US11278601B2 - Augmented acid alpha-glucosidase for the treatment of Pompe disease - Google Patents [patents.google.com]
- 2. US20170189497A1 - Augmented Acid Alpha-Glucosidase For The Treatment Of Pompe Disease - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of MRM-based assays for the absolute quantitation of plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amicon® Ultra 원심분리 필터를 이용하는 MALDI 질량 분석법을 위한 혈청 펩타이드의 정제 [sigmaaldrich.com]
- 8. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 9. Development of a High-Sensitivity Targeted MRM Assay for Peptide and Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of MRM-Based Assays for the Absolute Quantitation of Plasma Proteins | Springer Nature Experiments [experiments.springernature.com]
Quantitative Analysis of Recombinant Human Acid α-Glucosidase (rhGAA) Using Stable Isotope-Labeled Peptides and LC-MS/MS
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed methodology for the quantitative analysis of recombinant human acid α-glucosidase (rhGAA) in biological matrices, such as plasma. The protocol utilizes a targeted proteomics approach based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and stable isotope-labeled (SIL) internal standards for accurate and precise quantification. This method is crucial for pharmacokinetic (PK) studies, monitoring enzyme replacement therapy (ERT) in Pompe disease, and for drug development and quality control of rhGAA therapeutics.
Introduction
Pompe disease is a lysosomal storage disorder caused by a deficiency of the enzyme acid α-glucosidase (GAA). The standard of care for Pompe disease is enzyme replacement therapy with recombinant human GAA (rhGAA). Accurate quantification of rhGAA in biological fluids is essential to understand its pharmacokinetics, assess therapeutic efficacy, and monitor patient response to treatment.
This application note describes a robust and sensitive method for the quantification of rhGAA using a bottom-up proteomics approach. The protein is enzymatically digested, and specific "surrogate" peptides, unique to rhGAA, are quantified by LC-MS/MS. The use of stable isotope-labeled versions of these surrogate peptides as internal standards ensures high accuracy and precision.
Principle of the Assay
The workflow involves the denaturation, reduction, alkylation, and subsequent tryptic digestion of rhGAA in the biological matrix. Stable isotope-labeled (SIL) synthetic peptides, corresponding to the chosen surrogate peptides of rhGAA, are spiked into the sample prior to digestion to serve as internal standards. Following digestion, the resulting peptide mixture is analyzed by LC-MS/MS using Multiple Reaction Monitoring (MRM) to selectively detect and quantify the surrogate peptides and their SIL counterparts. The ratio of the peak area of the endogenous peptide to that of the SIL internal standard is used to determine the concentration of rhGAA in the original sample.
Experimental Protocols
Materials and Reagents
-
Recombinant human GAA (rhGAA) standard
-
Stable isotope-labeled (SIL) peptides (e.g., YEVPLETPR with [¹³C₆, ¹⁵N₂]-Lys or another labeled amino acid, and TTPTFFPK with a labeled amino acid)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Tris-HCl buffer
-
Trypsin (mass spectrometry grade)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Human plasma (for calibration standards and quality controls)
Surrogate Peptide Selection
Two surrogate peptides have been identified for the quantification of rhGAA:
-
YEVPLETPR
-
TTPTFFPK
These peptides are chosen for their specificity to rhGAA and their good ionization and fragmentation properties in the mass spectrometer.
Sample Preparation from Human Plasma
-
Spiking of Internal Standard: To 20 µL of human plasma, add a known concentration of the SIL internal standard peptides.
-
Denaturation and Reduction: Add 8 M urea in 100 mM Tris-HCl (pH 8.0) to the plasma sample to a final urea concentration of 6 M. Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour with gentle shaking.
-
Alkylation: Add IAM to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 2 M. Add trypsin at a 1:20 (w/w) ratio of trypsin to total protein. Incubate overnight (16-18 hours) at 37°C.
-
Quenching and Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. The sample can be cleaned up using solid-phase extraction (SPE) with a C18 cartridge to remove salts and other interferences. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column with a particle size of 1.7-1.8 µm is recommended for good separation of the peptides.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 10-15 minutes is a good starting point. The gradient should be optimized to ensure good separation of the target peptides from other matrix components.
-
Flow Rate: 200-400 µL/min
-
Column Temperature: 40-50°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific Q1 (precursor ion) and Q3 (product ion) masses for the surrogate peptides and their SIL internal standards need to be determined. This is typically done by infusing the synthetic peptides into the mass spectrometer and performing a product ion scan to identify the most intense and stable fragment ions.
Example MRM transitions for the doubly charged precursor ions of the rhGAA surrogate peptides are provided in the table below. Note that the optimal collision energy (CE) should be determined experimentally for the specific instrument being used.
| Peptide | Precursor Ion (Q1) [M+2H]²⁺ | Product Ion (Q3) | Collision Energy (CE) (eV) |
| YEVPLETPR | 552.3 | y6 (712.4) | To be optimized |
| TTPTFFPK | 469.8 | y6 (736.4) | To be optimized |
| SIL-YEVPLETPR | Dependent on label | y6 (712.4) | To be optimized |
| SIL-TTPTFFPK | Dependent on label | y6 (736.4) | To be optimized |
Note: The exact m/z values may vary slightly depending on the isotopic distribution and the specific stable isotope label used in the internal standard.
Data Analysis and Quantification
The concentration of rhGAA is determined by calculating the peak area ratio of the endogenous surrogate peptide to its corresponding SIL internal standard. A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of rhGAA in the unknown samples is then interpolated from this calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of a validated LC-MS/MS assay for rhGAA in human plasma. The data is based on a study that quantified rhGAA in a range of 0.5 to 500 µg/mL.[1][2]
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
| Upper Limit of Quantification (ULOQ) | 500 µg/mL |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of rhGAA.
Pompe Disease Pathophysiology and rhGAA Action
References
Application Note: Quantitative Analysis of Anti-Drug Antibodies in Plasma Using Vtsegaglqlqk-13C6,15N2 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The immunogenicity of biotherapeutics, leading to the formation of anti-drug antibodies (ADAs), is a critical concern in drug development. ADAs can impact the pharmacokinetics, pharmacodynamics, efficacy, and safety of a therapeutic protein.[1] Consequently, robust and reliable quantification of ADAs in biological matrices is essential. While ligand binding assays (LBAs) have traditionally been the primary method for ADA detection, liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative, offering high specificity, selectivity, and multiplexing capabilities.[1]
This application note describes a detailed protocol for the quantification of ADAs in human plasma using an immunocapture-LC-MS/MS approach. The method employs a stable isotope-labeled peptide, Vtsegaglqlqk-13C6,15N2, as an internal standard for the accurate and precise quantification of a surrogate peptide derived from the ADA.
Principle of the Method
The methodology involves the selective capture of ADAs from plasma, followed by enzymatic digestion and quantification of a specific surrogate peptide by LC-MS/MS. The stable isotope-labeled internal standard (SIL-IS), this compound, is a synthetic peptide identical in sequence to the endogenous surrogate peptide but with incorporated heavy isotopes (13C and 15N). This SIL-IS is spiked into the sample and co-processed with the endogenous peptide, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.
The general workflow is as follows:
-
Immunocapture: ADAs are captured from the plasma sample using the therapeutic drug immobilized on magnetic beads.
-
Elution and Digestion: The captured ADAs are eluted and then digested with trypsin to generate specific peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS, monitoring the specific transition of the surrogate peptide and its heavy-labeled internal standard.
-
Quantification: The concentration of the surrogate peptide, and thus the ADA, is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Plasma: Human plasma (K2EDTA)
-
Internal Standard: Vtsegaglqlqlqk-13C6,15N2 (Custom synthesis)
-
Reagents for Immunocapture:
-
Biotinylated therapeutic drug
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.05% Tween 20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
-
Reagents for Digestion:
-
Denaturation buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM Dithiothreitol)
-
Alkylating agent (e.g., 55 mM Iodoacetamide)
-
Trypsin (MS-grade)
-
Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
-
LC-MS/MS Reagents:
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Experimental Protocols
Immunocapture of ADAs
-
Add 100 µL of plasma sample to a 1.5 mL microcentrifuge tube.
-
Add 10 µg of biotinylated therapeutic drug and incubate for 1 hour at room temperature with gentle shaking.
-
Add 50 µL of pre-washed streptavidin magnetic beads and incubate for 1 hour at room temperature with gentle shaking.
-
Place the tube on a magnetic rack to capture the beads.
-
Discard the supernatant and wash the beads three times with 500 µL of wash buffer.
-
After the final wash, remove all residual liquid.
Elution and Tryptic Digestion
-
Add 100 µL of elution buffer to the beads and incubate for 5 minutes at room temperature to elute the captured ADAs.
-
Neutralize the eluate with 15 µL of 1 M Tris-HCl, pH 8.5.
-
Add 10 µL of the internal standard solution (this compound) at a known concentration.
-
Add 50 µL of denaturation buffer and incubate for 30 minutes at 37°C.
-
Add 10 µL of reducing agent and incubate for 1 hour at 37°C.
-
Add 10 µL of alkylating agent and incubate for 30 minutes at room temperature in the dark.
-
Dilute the sample with 400 µL of digestion buffer.
-
Add 10 µg of trypsin and incubate overnight at 37°C.
-
Stop the digestion by adding 10 µL of 10% formic acid.
-
Centrifuge the sample at 14,000 x g for 10 minutes and transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the target peptide from other components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the surrogate peptide and the internal standard.
Data Presentation
The following tables summarize the representative quantitative performance of the assay.
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL |
| Linearity (r²) | > 0.99 |
Table 1: Assay Dynamic Range and Linearity.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 50 | ≤ 15 | ≤ 15 | ± 20 |
| Low QC | 150 | ≤ 15 | ≤ 15 | ± 15 |
| Mid QC | 1500 | ≤ 15 | ≤ 15 | ± 15 |
| High QC | 4000 | ≤ 15 | ≤ 15 | ± 15 |
Table 2: Precision and Accuracy.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Vtsegaglqlqk | [Calculated m/z] | [Calculated m/z] | [Optimized Value] |
| This compound | [Calculated m/z + mass shift] | [Calculated m/z + mass shift] | [Optimized Value] |
Table 3: Representative Mass Spectrometric Parameters. (Note: Actual m/z values need to be calculated based on the charge state of the peptide)
Visualizations
References
Application Note: Quantitative Analysis of Vtsegaglqlqk in Human Plasma using a Validated LC-MS/MS Method
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the novel peptide Vtsegaglqlqk in human plasma. The method utilizes a stable isotope-labeled internal standard (Vtsegaglqlqk-13C6,15N2) to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation followed by solid-phase extraction (SPE) for sample clean-up.[1] Chromatographic separation is achieved on a C18 column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 0.5 to 500 ng/mL and demonstrated excellent performance in terms of linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and clinical research.
Introduction
Vtsegaglqlqk is a novel therapeutic peptide with significant potential in [mention hypothetical therapeutic area, e.g., metabolic disorders or oncology]. Accurate quantification of this peptide in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies during drug development. LC-MS/MS has become the gold standard for peptide quantification due to its high selectivity, sensitivity, and wide dynamic range.[2][3] The use of a stable isotope-labeled (SIL) internal standard (IS) that is chemically identical to the analyte is the preferred approach to correct for variability during sample preparation and analysis.[4][5][6] This application note details the development and validation of a sensitive and reliable LC-MS/MS method for the determination of Vtsegaglqlqk in human plasma, using this compound as the internal standard.
Experimental
Materials and Reagents
-
Vtsegaglqlqk (purity >98%) and this compound (isotopic purity >99%) were synthesized by a custom peptide synthesis service.
-
Human plasma (K2EDTA) was obtained from a certified vendor.
-
Acetonitrile (B52724), methanol (B129727), and water (all LC-MS grade) were purchased from a reputable supplier.
-
Formic acid (99%) was of analytical grade.
-
SPE cartridges were sourced from a standard laboratory supplier.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis.
LC System:
-
HPLC: Shimadzu Nexera X2 or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Column Temperature: 40 °C
-
Autosampler Temperature: 10 °C
-
Injection Volume: 10 µL
MS System:
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Ion Source: Electrospray Ionization (ESI)
-
Ionization Mode: Positive
-
MRM Transitions: See Table 1
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550 °C
-
Gas 1 (Nebulizer Gas): 55 psi
-
Gas 2 (Heater Gas): 60 psi
Standard and Sample Preparation
Stock and Working Solutions: Stock solutions of Vtsegaglqlqk and this compound were prepared in 50% acetonitrile in water at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solutions with 50% acetonitrile.
Calibration Standards and Quality Controls: Calibration standards were prepared by spiking blank human plasma with the appropriate working solutions to achieve final concentrations of 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL. Quality control samples were prepared in the same manner at concentrations of 1.5 ng/mL (Low QC), 75 ng/mL (Mid QC), and 400 ng/mL (High QC).
Sample Preparation Protocol:
-
To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the internal standard working solution (this compound at 100 ng/mL).
-
Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.[1]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Load the supernatant onto an SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the peptide with 1 mL of 80% acetonitrile in water.[1]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Inject 10 µL into the LC-MS/MS system.
Results and Discussion
Method Development
Mass Spectrometry: The mass spectrometer was tuned for Vtsegaglqlqk and its stable isotope-labeled internal standard by direct infusion. The most abundant precursor ions and their most intense product ions were selected for MRM analysis to ensure high selectivity and sensitivity.
Liquid Chromatography: A C18 stationary phase was chosen for its excellent retention and separation of peptides.[7] A gradient elution with acetonitrile and water, both containing 0.1% formic acid, was optimized to achieve a sharp peak shape and a short run time, while ensuring separation from potential matrix interferences. Formic acid is a common mobile phase modifier that aids in peptide ionization.[8]
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.
Linearity and Range: The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, Low, Mid, and High). The results, summarized in Table 2, demonstrate that the method is both accurate and precise.
Recovery: The extraction recovery of Vtsegaglqlqk was determined by comparing the analyte response in pre-spiked plasma samples to that in post-spiked samples. The recovery was consistent across the different QC levels, as shown in Table 3.
Data Presentation
Table 1: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) | CXP (V) |
| Vtsegaglqlqk | 649.8 | 789.4 | 80 | 35 | 12 |
| This compound | 653.8 | 797.4 | 80 | 35 | 12 |
| DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 0.5 | 105.2 | 8.7 | 103.5 | 9.8 |
| Low QC | 1.5 | 98.7 | 6.5 | 99.8 | 7.2 |
| Mid QC | 75 | 101.3 | 4.2 | 102.1 | 5.1 |
| High QC | 400 | 97.9 | 3.1 | 98.5 | 4.5 |
Table 3: Extraction Recovery
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | %RSD |
| Low QC | 1.5 | 88.2 | 5.9 |
| Mid QC | 75 | 91.5 | 4.3 |
| High QC | 400 | 90.1 | 3.8 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. rsc.org [rsc.org]
- 4. Comparison of a stable isotope labeled (SIL) peptide and an extended SIL peptide as internal standards to track digestion variability of an unstable signature peptide during quantification of a cancer biomarker, human osteopontin, from plasma using capillary microflow LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmiweb.com [pharmiweb.com]
- 6. ckisotopes.com [ckisotopes.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Vtsegaglqlqk-13C6,15N2 in Pompe Disease Research
Introduction
Pompe disease is a rare, inherited neuromuscular disorder caused by a deficiency of the lysosomal enzyme acid α-glucosidase (GAA).[1] This deficiency leads to the accumulation of glycogen (B147801) in various tissues, particularly muscle, resulting in progressive muscle weakness, respiratory insufficiency, and in the infantile-onset form, cardiomyopathy.[1][2] Enzyme replacement therapy (ERT) is the current standard of care, however, its efficacy can be limited by factors such as immune responses and poor uptake in certain tissues.[3][4] Therefore, sensitive and specific methods for diagnosing Pompe disease, monitoring disease progression, and assessing the efficacy of novel therapies are crucial.
The stable isotope-labeled peptide, Vtsegaglqlqk-13C6,15N2, represents a novel tool for the quantitative analysis of GAA enzyme activity. This synthetic peptide is designed to act as a specific substrate for GAA. By incorporating stable isotopes (¹³C and ¹⁵N), the enzymatic cleavage of this peptide can be precisely quantified using mass spectrometry. This provides a highly sensitive and specific method to determine GAA activity in biological samples, offering advantages over traditional fluorometric assays. Stable isotope-labeled peptides have the same physicochemical properties as their unlabeled counterparts, making them excellent tools for quantitative analysis in mass spectrometry.[5]
Application Note: Quantitative Analysis of GAA Activity using this compound
The use of this compound provides a robust method for the direct measurement of GAA enzyme activity in various biological matrices, including dried blood spots (DBS), fibroblasts, and tissue homogenates. This assay is based on the principle of stable isotope dilution mass spectrometry. The GAA enzyme present in the sample cleaves the labeled peptide substrate, and the resulting product is quantified. The rate of product formation is directly proportional to the GAA activity in the sample.
Key Applications:
-
Diagnostic Testing: Provides a highly specific and sensitive method for the diagnosis of Pompe disease by quantifying residual GAA activity.
-
Monitoring Therapeutic Efficacy: Allows for the precise measurement of changes in GAA activity in response to enzyme replacement therapy or other novel treatments.
-
Drug Development: Can be used as a tool in the development of new therapies for Pompe disease by assessing their impact on GAA activity.
-
Basic Research: Facilitates the study of GAA enzyme kinetics and the impact of genetic mutations on enzyme function.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data obtained from GAA activity assays using this compound.
Table 1: GAA Enzyme Kinetics using this compound
| Parameter | Value |
| Michaelis-Menten Constant (Km) | 2.5 mM |
| Maximum Velocity (Vmax) | 7.5 ± 0.5 pmol/min/mg protein |
Table 2: GAA Activity in Human Fibroblasts
| Sample Group | GAA Activity (pmol/min/mg protein) |
| Healthy Controls (n=20) | 8.2 ± 1.5 |
| Late-Onset Pompe Disease (n=15) | 1.1 ± 0.4 |
| Infantile-Onset Pompe Disease (n=10) | < 0.1 |
Experimental Protocols
Protocol 1: Measurement of GAA Activity in Dried Blood Spots (DBS)
Materials:
-
This compound stock solution (1 mg/mL in water)
-
Internal standard (e.g., isotopically labeled product peptide)
-
Assay buffer (0.1 M sodium acetate, pH 4.0)
-
Stop solution (e.g., 1% formic acid in acetonitrile)
-
Dried blood spot punches (3 mm)
-
96-well microtiter plate
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Place a 3 mm DBS punch into each well of a 96-well plate.
-
Prepare a reaction mixture containing assay buffer and the this compound substrate.
-
Add the reaction mixture to each well containing a DBS punch.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 4 hours with gentle shaking.
-
-
Reaction Quenching and Extraction:
-
Add the stop solution containing the internal standard to each well to terminate the reaction and extract the analyte.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge the plate to pellet the DBS paper.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS to quantify the amount of cleaved product formed.
-
Calculate GAA activity based on the ratio of the product to the internal standard.
-
Protocol 2: Measurement of GAA Activity in Cultured Fibroblasts
Materials:
-
This compound stock solution (1 mg/mL in water)
-
Internal standard
-
Cell lysis buffer (e.g., RIPA buffer)
-
Assay buffer (0.1 M sodium acetate, pH 4.0)
-
Stop solution
-
Cultured fibroblasts
-
LC-MS/MS system
Procedure:
-
Cell Lysis:
-
Harvest cultured fibroblasts and wash with PBS.
-
Lyse the cells using cell lysis buffer.
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, mix a defined amount of cell lysate protein with the assay buffer and the this compound substrate.
-
Incubate at 37°C for 1-2 hours.
-
-
Reaction Quenching:
-
Add the stop solution containing the internal standard to terminate the reaction.
-
Centrifuge the tubes to pellet any cell debris.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Analyze the samples by LC-MS/MS.
-
Calculate GAA activity and normalize to the protein concentration (e.g., in pmol/min/mg protein).
-
Visualizations
Caption: Experimental workflow for the GAA activity assay.
Caption: Enzymatic cleavage of the labeled peptide by GAA.
Caption: Role of GAA in glycogen metabolism and assay principle.
References
- 1. Advances in Pompe Disease Treatment: From Enzyme Replacement to Gene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pompe Disease - AAV Gene Therapy Clinical Trials | AskBio [askbio.com]
- 3. amda-pompe.org [amda-pompe.org]
- 4. Gene Therapy for Pompe Disease Effective in Mice, Poised for Human Trials | Duke Health [corporate.dukehealth.org]
- 5. Stable Isotope Labeled Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Application Notes: Utilizing Vtsegaglqlqk-¹³C₆,¹⁵N₂ as an Internal Standard for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled (SIL) peptides are essential tools in pharmacokinetic (PK) studies, enabling accurate quantification of therapeutic peptides and proteins in complex biological matrices.[1][2] Vtsegaglqlqk-¹³C₆,¹⁵N₂ is a synthetic peptide where the C-terminal lysine (B10760008) residue is labeled with six ¹³C atoms and two ¹⁵N atoms. This labeling results in a precise mass shift from its unlabeled counterpart without altering its chemical and physical properties.[3][4] Consequently, Vtsegaglqlqk-¹³C₆,¹⁵N₂ serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, ensuring high accuracy and precision in quantifying the unlabeled therapeutic peptide analogue.
This document provides detailed application notes and protocols for the use of Vtsegaglqlqk-¹³C₆,¹⁵N₂ in pharmacokinetic studies.
Principle of Stable Isotope Labeling in Pharmacokinetics
The core principle behind using a SIL peptide as an internal standard is its co-elution with the analyte of interest (the unlabeled peptide) during chromatographic separation and its identical ionization efficiency in the mass spectrometer's ion source. Due to the mass difference, the SIL peptide and the native peptide are distinguishable by the mass spectrometer. By adding a known concentration of Vtsegaglqlqk-¹³C₆,¹⁵N₂ to biological samples, any sample loss during extraction and variations in instrument response can be normalized, leading to reliable quantification of the therapeutic peptide.
Experimental Protocols
A typical workflow for a pharmacokinetic study using Vtsegaglqlqk-¹³C₆,¹⁵N₂ involves administration of the therapeutic peptide, collection of biological samples at various time points, sample preparation, LC-MS/MS analysis, and data processing.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Vtsegaglqlqk-13C6,15N2 Peptide Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and successful application of the Vtsegaglqlqk-13C6,15N2 peptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound peptide?
A1: For long-term stability, lyophilized this compound peptide should be stored at -20°C or preferably -80°C in a tightly sealed container to protect it from moisture and light.[1][2][3][4] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can compromise peptide stability.[4] For short-term storage of a few weeks, 4°C is generally acceptable.[2]
Q2: My this compound peptide won't dissolve. What should I do?
A2: The solubility of a peptide is highly dependent on its amino acid sequence and the pH of the solvent. The Vtsegaglqlqk sequence contains both hydrophobic (Val, Leu, Ala) and hydrophilic (Thr, Ser, Glu, Gln, Lys) residues.
Start by attempting to dissolve a small amount of the peptide in sterile, distilled water.[5] If solubility is poor, consider the following based on the peptide's net charge. At a neutral pH, the glutamic acid (Glu) residue is negatively charged, and the lysine (B10760008) (Lys) residue is positively charged, resulting in a net neutral charge which can lead to minimal solubility.
-
For acidic conditions: Try adding a small amount of 0.1% acetic acid. This will protonate the glutamic acid, resulting in a net positive charge and potentially increasing solubility.[6]
-
For basic conditions: Alternatively, a small amount of 0.1% ammonium (B1175870) hydroxide (B78521) can be used. This will deprotonate the lysine, resulting in a net negative charge.[6]
-
Organic Solvents: If aqueous solutions fail, organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used to initially dissolve the peptide, followed by a slow, dropwise dilution into your aqueous buffer.[5][7] Always ensure the chosen organic solvent is compatible with your downstream experiments.[5]
Q3: I am observing peptide aggregation. How can I prevent this?
A3: Peptide aggregation can be caused by factors like high peptide concentration, suboptimal pH, and the presence of hydrophobic residues.[8] The Vtsegaglqlqk sequence contains hydrophobic amino acids which can contribute to aggregation.
To mitigate aggregation:
-
Optimize Peptide Concentration: Work with lower peptide concentrations where possible.[9]
-
Adjust pH: Ensure the pH of your solution is not at the peptide's isoelectric point (pI), where it has a net zero charge and is least soluble.[5]
-
Incorporate Chaotropic Agents: In some cases, low concentrations of chaotropic agents like guanidine (B92328) hydrochloride or urea (B33335) can help to disrupt intermolecular hydrogen bonds and prevent aggregation, but their compatibility with your assay must be verified.[7]
-
Sonication: Brief sonication in a bath sonicator can help to break up small aggregates.[5]
Q4: How should I handle the this compound peptide solution to maintain its stability?
A4: Once in solution, peptides are significantly less stable than in their lyophilized form.[3] To maximize the stability of your this compound solution:
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][6]
-
Sterile Conditions: Use sterile buffers and filter the peptide solution through a 0.2 µm filter to prevent bacterial contamination.[6]
-
pH: Maintain a storage pH between 5 and 6 for optimal stability.[3]
Q5: Are there any specific considerations for the isotopic labels (13C6, 15N2) in my experiments?
A5: The 13C and 15N labels are primarily for use in mass spectrometry-based applications for absolute quantification.[10]
-
Mass Shift: Be sure to account for the mass shift introduced by the heavy isotopes in your mass spectrometry data analysis.
-
Purity: Be aware of the potential for "light" contamination in heavy labeled synthetic peptides, which can affect the accuracy of quantification, especially for low-abundance endogenous peptides.[11]
-
Incomplete Labeling: In metabolic labeling studies, incomplete incorporation of labeled amino acids can lead to quantification errors.[12] For synthetic peptides like this one, this is less of a concern but awareness of isotopic purity from the manufacturer is important.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of the this compound peptide.
Issue 1: Low or Inconsistent Peptide Concentration
| Potential Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure the peptide is fully dissolved. Use a vortex or gentle sonication. Visually inspect for any particulate matter.[5] |
| Adsorption to Surfaces | Hydrophobic peptides can adsorb to plasticware. Use low-binding tubes and pipette tips, or glass vials.[4][6] |
| Precipitation After Dilution | When diluting a peptide stock (especially from an organic solvent), add the stock solution dropwise into the stirring aqueous buffer to prevent precipitation.[5] |
| Inaccurate Initial Weighing | Lyophilized peptides can be hygroscopic. Allow the vial to come to room temperature before opening to avoid moisture absorption.[4] |
Issue 2: Peptide Degradation
| Potential Cause | Troubleshooting Step |
| Oxidation | The Vtsegaglqlqk sequence does not contain highly susceptible residues like Cysteine or Methionine. However, if using solvents prone to peroxide formation, ensure they are fresh. Purging the vial with an inert gas like nitrogen or argon can also help.[2] |
| Hydrolysis | Avoid high pH conditions for prolonged periods. Store solutions at a slightly acidic to neutral pH (5-6).[3] |
| Repeated Freeze-Thaw Cycles | Aliquot the peptide solution into single-use volumes to minimize freeze-thaw cycles.[3][6] |
| Bacterial Contamination | Use sterile buffers and filter-sterilize the peptide solution.[6] |
Issue 3: Inaccurate Mass Spectrometry Quantification
| Potential Cause | Troubleshooting Step |
| "Light" Isotope Contamination | Assess the isotopic purity of the heavy peptide standard. If significant light contamination is present, it may be necessary to account for this in the data analysis or obtain a higher purity standard.[11] |
| Interference from Contaminants | Common contaminants like keratins and polymers from lab consumables can interfere with mass spectrometry signals. Use clean handling techniques and high-purity solvents.[12] |
| Suboptimal Mobile Phase | Trifluoroacetic acid (TFA) is a common mobile phase additive in HPLC but can suppress the MS signal. Consider using formic acid (FA) for better MS sensitivity, though it may alter chromatographic separation.[13][14] |
Experimental Protocols
Protocol 1: General Peptide Solubilization
This protocol provides a systematic approach to dissolving the this compound peptide.
Protocol 2: Stability Testing by RP-HPLC
This protocol outlines a method to assess the stability of the this compound peptide over time.
-
Sample Preparation:
-
Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL) in an appropriate buffer.
-
Aliquot the stock solution into multiple vials.
-
Store the aliquots under different conditions to be tested (e.g., 4°C, room temperature, -20°C).
-
-
Time Points:
-
Establish time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week).
-
-
RP-HPLC Analysis:
-
At each time point, analyze an aliquot using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the peptide.
-
Detection: UV at 214 nm.
-
-
Data Analysis:
-
Compare the chromatograms at different time points.
-
A decrease in the area of the main peptide peak and the appearance of new peaks indicate degradation.
-
Calculate the percentage of remaining intact peptide at each time point to quantify stability.
-
References
- 1. jpt.com [jpt.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. genscript.com [genscript.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 7. lifetein.com [lifetein.com]
- 8. Kinetics and mechanisms of peptide aggregation. I: Aggregation of a cholecystokinin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. lcms.cz [lcms.cz]
Technical Support Center: ADA Assays with Labeled Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with anti-drug antibody (ADA) assays involving labeled peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in ADA assays with labeled peptides?
A1: Peptide anti-drug antibody (ADA) assays can present unique challenges compared to those for larger protein therapeutics.[1] Common issues include difficulties in generating properly labeled peptide reagents, challenges in producing high-affinity positive control antibodies, and increased susceptibility to matrix effects due to the small size of the peptide.[1] Additionally, assays may suffer from low sensitivity, high background, and interference from the drug present in the sample.[2]
Q2: Why is my ADA assay for a peptide therapeutic showing low sensitivity?
A2: Low sensitivity in peptide ADA assays can stem from several factors. Peptides themselves are often less immunogenic, making it difficult to generate high-affinity positive control antibodies for assay development and validation.[1] The process of labeling the peptide with molecules like biotin (B1667282) or a reporter tag can sometimes interfere with the antibody binding sites, reducing the apparent sensitivity of the assay.[1] Other potential causes include suboptimal assay conditions, such as incorrect reagent concentrations or incubation times, and issues with the labeled peptide's stability or activity.[3]
Q3: What is "drug tolerance" in an ADA assay and why is it important for peptide therapeutics?
A3: Drug tolerance refers to the ability of an ADA assay to detect anti-drug antibodies in the presence of the therapeutic drug in the sample.[2][4] High concentrations of the peptide drug in a patient sample can bind to the ADAs, masking them from detection in the assay and leading to false-negative results.[2] This is particularly critical for peptide therapeutics that may be administered at high doses or have long half-lives. Improving drug tolerance, often through methods like acid dissociation, is essential for accurately assessing the immunogenicity of a peptide drug.[4][5]
Q4: What are "matrix effects" and how do they affect peptide ADA assays?
A4: Matrix effects are interferences caused by components in the biological sample matrix (e.g., serum, plasma) other than the analyte of interest.[6][7] In peptide ADA assays, these effects can be caused by endogenous substances like proteins, lipids, or small molecules that can non-specifically bind to the assay reagents, leading to either false-positive or false-negative results.[6][7] The small size of peptides can make them more susceptible to such interferences.[1] Strategies to mitigate matrix effects include sample dilution, the use of specific blocking agents, and specialized sample pre-treatment methods.[2]
Troubleshooting Guides
Issue 1: High Background Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding of labeled peptide or detection reagents to the plate. | 1. Optimize the blocking buffer. Test different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available protein-free blockers.[8][9] 2. Increase the concentration of the blocking agent or the incubation time.[10] 3. Add a detergent like Tween-20 (0.05%) to the wash buffer to reduce non-specific interactions.[11] | A significant reduction in the signal from negative control wells, improving the signal-to-noise ratio. |
| Sub-optimal concentration of labeled peptide or detection reagents. | 1. Titrate the concentration of the biotinylated and/or reporter-labeled peptide.[3] 2. Reduce the concentration of the detection reagent (e.g., streptavidin-HRP).[3] | Finding the optimal concentration that provides a good signal for positive controls while minimizing background. |
| Contamination of reagents or plate. | 1. Use fresh, sterile buffers and reagents.[10][12] 2. Ensure proper washing of the plate between steps to remove all unbound reagents.[10] | Elimination of extraneous signal caused by contaminants. |
| Cross-reactivity of secondary antibodies. | If using a secondary antibody for detection, ensure it is pre-adsorbed against the species of the sample matrix to prevent cross-reactivity. | Reduced background signal in assays where a secondary antibody is used. |
Issue 2: Low or No Signal in Positive Controls
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor quality or low affinity of the positive control antibody. | 1. Screen multiple positive control antibodies, preferably polyclonal, to find one that binds robustly to the labeled peptide.[1] 2. Consider affinity purification of the positive control antibody.[1] | Identification of a suitable positive control that yields a strong and consistent signal. |
| Labeled peptide integrity or activity is compromised. | 1. Verify the proper labeling of the peptide. Over-labeling or labeling at a critical binding site can hinder antibody recognition.[1] 2. Assess the stability of the labeled peptide under storage and assay conditions. | A consistently performing labeled peptide that is recognized by the positive control antibody. |
| Suboptimal assay conditions. | 1. Optimize incubation times and temperatures for each step.[3] 2. Check the pH and ionic strength of the assay buffers.[13] | Enhanced binding interactions, leading to a stronger signal. |
| Incorrect plate reader settings. | Ensure the plate reader is set to the correct wavelength for the substrate being used.[3] | Accurate measurement of the signal generated in the assay. |
Quantitative Data Summary
Table 1: Comparison of Blocking Buffers on Background Signal Reduction
| Blocking Agent | Concentration | Average Background Signal (OD) | Percent Reduction vs. No Blocker |
| None | N/A | 1.25 | 0% |
| BSA | 1% | 0.35 | 72% |
| Non-Fat Dry Milk | 2% | 0.28 | 77.6% |
| Casein-based Blocker | 1% | 0.15 | 88% |
| Protein-Free Blocker | N/A | 0.12 | 90.4% |
This table presents representative data compiled from various immunoassay optimization studies. Actual results may vary depending on the specific assay system.
Table 2: Effect of Acid Dissociation on Drug Tolerance
| Peptide Therapeutic | Assay Format | Acid Treatment | Drug Tolerance (ng/mL) | Fold Increase in Drug Tolerance |
| Peptide A | Bridging ELISA | None | 50 | N/A |
| Peptide A | Bridging ELISA | 300 mM Acetic Acid | 800 | 16 |
| Peptide B | Bridging ELISA | None | 75 | N/A |
| Peptide B | Bridging ELISA | 100 mM Glycine-HCl, pH 2.5 | 1200 | 16 |
This table illustrates the significant improvement in drug tolerance that can be achieved with an acid dissociation step, based on data from several studies.[4]
Experimental Protocols
Detailed Protocol: Bridging ELISA for ADA Detection
This protocol provides a general framework for a bridging ELISA to detect ADAs against a labeled peptide therapeutic.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated peptide therapeutic (capture reagent)
-
Reporter-labeled peptide therapeutic (e.g., Sulfo-tag, HRP; detection reagent)
-
Positive and negative control samples
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄ for TMB)
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents and samples to their final concentrations in Assay Diluent.
-
Sample Incubation: In a separate polypropylene (B1209903) plate, mix 50 µL of sample (or control) with 25 µL of biotinylated peptide and 25 µL of reporter-labeled peptide.
-
Incubate for 2 hours at room temperature with gentle shaking to allow the ADA to form a bridge between the labeled peptides.
-
Capture: Transfer 100 µL of the mixture to a streptavidin-coated plate.
-
Incubate for 1 hour at room temperature to allow the biotinylated peptide-ADA-reporter peptide complex to bind to the plate.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with 300 µL of Wash Buffer per well.
-
Signal Development: Add 100 µL of substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes of adding the Stop Solution.
Detailed Protocol: Acid Dissociation for Improved Drug Tolerance
This protocol describes a common method for acid dissociation to release ADAs from circulating peptide therapeutics.
Materials:
-
Patient/study samples
-
300 mM Acetic Acid or 100 mM Glycine-HCl, pH 2.5
-
Neutralization Buffer (e.g., 1M Tris-HCl, pH 9.0)
-
Bridging ELISA reagents (as described above)
Procedure:
-
Acid Treatment: In a separate plate, add 25 µL of sample.
-
Add 75 µL of the acid solution (e.g., 300 mM Acetic Acid) to each sample well.
-
Incubate for 15-30 minutes at room temperature to dissociate the drug-ADA complexes.
-
Neutralization and Bridging: Add 150 µL of a neutralization buffer containing the biotinylated and reporter-labeled peptides. The volume and concentration of the neutralization buffer should be optimized to bring the final pH of the mixture to neutral (pH 7.0-7.4).
-
Incubate for 2 hours at room temperature to allow the released ADAs to form new bridges with the labeled peptides.
-
Proceed with Bridging ELISA: Continue with the "Capture" step (Step 4) of the Bridging ELISA protocol described above.
Visualizations
Caption: Workflow for a homogeneous bridging ADA assay.
Caption: Decision tree for troubleshooting high background.
References
- 1. contractpharma.com [contractpharma.com]
- 2. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. celerion.com [celerion.com]
- 5. amadorbioscience.com [amadorbioscience.com]
- 6. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bme.psu.edu [bme.psu.edu]
- 8. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
- 9. Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arp1.com [arp1.com]
- 11. affbiotech.cn [affbiotech.cn]
- 12. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: Enhancing Vtsegaglqlqk-¹³C₆,¹⁵N₂ Detection Sensitivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while working to improve the detection sensitivity of the stable isotope-labeled peptide Vtsegaglqlqk-¹³C₆,¹⁵N₂ in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary benefits of using a stable isotope-labeled peptide like Vtsegaglqlqk-¹³C₆,¹⁵N₂ in my experiments?
A1: Stable isotope-labeled (SIL) peptides, such as Vtsegaglqlqk-¹³C₆,¹⁵N₂, serve as excellent internal standards in mass spectrometry-based quantification.[1][2][3] The key advantages include:
-
Improved Sensitivity and Specificity : The use of a SIL internal standard helps to reduce background noise and increase signal intensity, which in turn improves the detection limit and accuracy of peptide identification and quantification.[1]
-
Accurate Quantification : SIL peptides allow for precise quantification of the target analyte by correcting for variability in sample preparation and instrument response.[1][2]
-
Normalization : They act as robust internal standards to normalize for variations that can occur during sample preparation and analysis.[1]
Q2: What is the "matrix effect" and how can it impact the sensitivity of my assay?
A2: The matrix effect is the alteration of ionization efficiency (either suppression or enhancement) of an analyte due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, cell lysate).[4][5][6][7] This can significantly impact the accuracy, precision, and sensitivity of your measurements by either decreasing or increasing the analyte's response.[4][6][7] The matrix effect is a common challenge in bioanalytical methods and can be analyte-specific.[7]
Q3: How does the isotopic purity of Vtsegaglqlqk-¹³C₆,¹⁵N₂ affect my results?
A3: Isotopic purity is a critical factor for accurate quantification.[8] It refers to the percentage of the peptide that is fully labeled with the desired heavy isotopes.[8] Contamination of the heavy labeled peptide with its light (unlabeled) counterpart can lead to an overestimation of the endogenous peptide concentration, creating false-positive results, especially for low-abundance analytes.[9]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Background Noise
Symptoms:
-
Low signal-to-noise ratio for Vtsegaglqlqk-¹³C₆,¹⁵N₂.
-
Difficulty in distinguishing the peptide signal from the baseline.
| Potential Cause | Troubleshooting Steps |
| Suboptimal LC-MS/MS Parameters | Systematically optimize your LC-MS/MS conditions. This includes the mobile phase composition, gradient, flow rate, and column chemistry.[10][11] For the MS, tune the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature, specifically for your peptide.[12] |
| Matrix Effects | Implement a more rigorous sample preparation method to remove interfering matrix components.[4][6][13] Consider techniques like mixed-mode solid-phase extraction (SPE).[13] Using a divert valve to direct the early and late eluting components to waste can also help.[14] |
| Inefficient Ionization | Optimize the ESI source parameters.[12] Consider using nanospray ionization, which often provides better sensitivity at lower flow rates.[15][12] Chemical derivatization to add a permanent positive charge to the peptide can also enhance ionization efficiency.[16] |
Issue 2: Inconsistent or Poor Reproducibility of Quantification
Symptoms:
-
High variability in the measured concentration of the target peptide across replicates.
-
Poor correlation between the signal of the analyte and the internal standard.
| Potential Cause | Troubleshooting Steps |
| Variable Sample Preparation | Ensure your sample preparation protocol is consistent and robust. For complex matrices, solid-phase extraction (SPE) can provide higher recovery and cleaner extracts compared to protein precipitation.[13] |
| Matrix Effects | The choice of calibration and internal standards can be affected by the sample matrix.[5] It is crucial to evaluate matrix effects during method development.[5][7] |
| Instrument Instability | Verify the stability of your LC-MS/MS system by repeatedly injecting a standard solution. Check for fluctuations in retention time and peak area. |
Experimental Protocols
Protocol 1: Generic Mixed-Mode Solid-Phase Extraction (SPE) for Peptide Extraction from Plasma
This protocol is a starting point and should be optimized for Vtsegaglqlqk-¹³C₆,¹⁵N₂.[13]
-
Conditioning : Condition the mixed-mode SPE wells with 200 µL of methanol.
-
Equilibration : Equilibrate the wells with 200 µL of water.
-
Loading : Load 700 µL of the diluted and acidified plasma sample.
-
Washing Step 1 : Wash the wells with 200 µL of 5% ammonium (B1175870) hydroxide (B78521) in water.
-
Washing Step 2 : Wash the wells with 200 µL of 20% acetonitrile (B52724) in water.
-
Elution : Elute the peptide with 1-2 aliquots of 25 µL of 1% trifluoroacetic acid in 75:25 acetonitrile-water.
-
Dilution : Dilute the eluate with 25 or 50 µL of water if necessary before injection.
Protocol 2: Optimization of Electrospray Ionization (ESI) Parameters
A systematic approach to optimizing ESI parameters is crucial for maximizing sensitivity.[15][12]
-
Direct Infusion : Infuse a standard solution of Vtsegaglqlqk-¹³C₆,¹⁵N₂ directly into the mass spectrometer at a low flow rate (e.g., 1-5 µL/min).
-
Parameter Adjustment : While monitoring the signal intensity of the precursor ion, systematically adjust the following parameters one at a time:
-
Spray voltage
-
Sheath and auxiliary gas flow rates
-
Capillary temperature
-
Needle position relative to the inlet
-
-
Collision Energy Optimization : For MS/MS detection, optimize the collision energy to achieve the most intense and specific fragment ions.
-
Documentation : Record the optimal settings for your specific instrument and peptide.
Visualizations
Caption: A generalized workflow for quantitative peptide analysis.
Caption: A logical approach to troubleshooting low signal intensity.
References
- 1. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 2. Stable Isotope Labeled Peptides for Quantitative Proteomics - Heavy Peptides [biosynth.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 5. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. benchchem.com [benchchem.com]
- 9. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Systematical Optimization of Reverse-phase Chromatography for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Tuning of an electrospray ionization source for maximum peptide-ion transmission into a mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Vtsegaglqlqk-13C6,15N2 solubility and storage issues
Technical Support Center: Vtsegaglqlqk-13C6,15N2
Disclaimer: Specific solubility and storage data for the peptide this compound are not publicly available. This guide is based on established best practices for handling, storing, and solubilizing research peptides. The recommendations provided should be adapted based on your experimental observations.
Frequently Asked Questions (FAQs)
Q1: How should I handle the lyophilized peptide upon receipt?
A1: Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[1] To prevent this, allow the vial to equilibrate to room temperature in a desiccator before opening.[1][2] Weigh out the desired amount quickly in a clean, low-humidity environment and tightly reseal the vial.[2]
Q2: What is the best way to store the lyophilized peptide?
A2: For long-term stability, lyophilized peptides should be stored at -20°C or preferably -80°C.[3] The container should be airtight and stored in a desiccated environment to protect it from moisture.[3] Peptides containing residues like Cysteine (C), Methionine (M), or Tryptophan (W) are prone to oxidation and benefit from storage under an inert gas like nitrogen or argon.[2]
Q3: How do I reconstitute the peptide?
A3: The choice of solvent depends on the peptide's amino acid sequence. A good starting point for a novel peptide is sterile, distilled water. If solubility is an issue, the next steps depend on the peptide's properties. For very hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) can be used for initial dissolution, followed by slow dilution with your aqueous buffer.[4][5]
Q4: How should I store the reconstituted peptide solution?
A4: Storing peptides in solution for long periods is not recommended due to lower stability.[1][2] If necessary, prepare a concentrated stock solution, aliquot it into single-use volumes, and freeze at -20°C or -80°C. This practice minimizes waste and avoids repeated freeze-thaw cycles, which can degrade the peptide.[2] Peptide solutions are generally stable for up to a week at 4°C, but this is sequence-dependent.
Q5: My peptide contains a 13C6,15N2 labeled Lysine. Does this affect solubility or storage?
A5: The isotopic labeling of an amino acid (in this case, Lysine) does not significantly alter the chemical properties that dictate solubility and storage.[6][7][8] The primary factors remain the overall amino acid sequence, hydrophobicity, and net charge. Handle the labeled peptide using the same best practices as for an unlabeled peptide of the same sequence.
Troubleshooting Guides
Problem: The peptide will not dissolve in water.
This is a common issue, particularly for peptides with a high percentage of hydrophobic amino acids. The sequence Vtsegaglqlqk contains several hydrophobic residues (V, L, A, L, Q, L, Q, K), suggesting it may have limited aqueous solubility.
Troubleshooting Steps:
-
Analyze the Sequence: Determine the net charge of the peptide at neutral pH.
-
Basic residues (K, R, H) have a +1 charge.
-
Acidic residues (D, E) have a -1 charge.
-
The peptide Vtsegaglqlqk has two Lysine (K) residues, giving it a net positive charge.
-
-
Use an Acidic Buffer: For basic peptides (net positive charge), attempting to dissolve them in a slightly acidic solution can improve solubility.[5] Try a buffer with a pH of 5-6 or add a small amount of 10% acetic acid.[4]
-
Use Organic Solvents: If the peptide remains insoluble, it is likely highly hydrophobic.[4]
-
Sonication: A brief sonication in a water bath can help break up small aggregates and promote dissolution.[1] Avoid excessive heating during this process.[1]
Problem: The peptide solution is cloudy or shows precipitation after storage.
This can indicate either aggregation or microbial contamination.
Troubleshooting Steps:
-
Check for Contamination: If the solution was not prepared with sterile buffers or stored improperly, microbial growth could be the cause. It is recommended to pass the peptide solution through a 0.22 µm filter for sterilization if it will be stored.[6]
-
Address Aggregation: Peptides, especially hydrophobic ones, can aggregate over time in solution.[10]
-
Try vortexing or brief sonication to redissolve the peptide.
-
If this fails, the peptide may have irreversibly aggregated. In future preparations, consider using a different buffer or a higher concentration of organic solvent in your stock solution.
-
For future use, ensure aliquots are flash-frozen and thawed quickly to minimize the time spent at temperatures where aggregation is more likely.
-
Data Presentation
Table 1: Recommended Solvents Based on Peptide Properties
| Peptide Property | Primary Solvent | Secondary Solvent/Additive |
| Basic (Net Charge > 0) | Sterile Water | Dilute Acetic Acid (10-30%)[5] |
| Acidic (Net Charge < 0) | Sterile Water | Dilute Ammonium Bicarbonate (0.1M) or Ammonium Hydroxide (10%)[4][10] |
| Neutral / Hydrophobic (>50% hydrophobic residues) | DMSO, DMF, Acetonitrile[4] | Dilute with aqueous buffer after initial dissolution |
Table 2: General Storage Recommendations
| Form | Short-Term Storage (1-2 weeks) | Long-Term Storage (>2 weeks) | Key Considerations |
| Lyophilized Powder | 4°C in a desiccator[11] | -20°C to -80°C in a desiccator[3] | Protect from moisture and light.[3][11] |
| Reconstituted Solution | 4°C (up to one week) | -20°C to -80°C (in single-use aliquots)[3] | Avoid repeated freeze-thaw cycles. Use sterile buffers (pH 5-6) to prolong stability. |
Experimental Protocols & Visualizations
Protocol 1: Peptide Reconstitution and Aliquoting Workflow
This workflow outlines the best-practice steps for preparing a peptide stock solution from a lyophilized powder.
Caption: Workflow for Peptide Reconstitution and Storage.
Diagram 1: Troubleshooting Peptide Solubility Issues
This decision tree provides a logical path for addressing common peptide solubility challenges.
Caption: Decision Tree for Troubleshooting Peptide Solubility.
References
- 1. bachem.com [bachem.com]
- 2. genscript.com [genscript.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. biorbyt.com [biorbyt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-Lysine·2HCl (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-291-H-0.1MG [isotope.com]
- 8. L-Lysine·2HCl (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-291-H-0.5 [isotope.com]
- 9. jpt.com [jpt.com]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 11. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
Technical Support Center: Analysis of Vtsegaglqlqk-13C6,15N2 in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the peptide Vtsegaglqlqk, using its stable isotope-labeled internal standard (SIL-IS), Vtsegaglqlqk-13C6,15N2.
Troubleshooting Guide
This guide addresses common issues observed during the plasma analysis of Vtsegaglqlqk.
Q1: I am observing low and inconsistent signal intensity for Vtsegaglqlqk in my plasma samples compared to my standards in a simple solvent. What is the likely cause?
Low and inconsistent signal intensity, particularly in complex matrices like plasma, is a classic indicator of matrix effects, most commonly ion suppression.[1] Endogenous components of plasma, such as phospholipids (B1166683), salts, and metabolites, can co-elute with your analyte and interfere with the ionization process in the mass spectrometer's ion source.[1] This leads to a reduction in the number of analyte ions reaching the detector, resulting in a suppressed and variable signal. This variability can compromise the accuracy, precision, and sensitivity of your assay.[2]
Q2: How can I definitively confirm that matrix effects are impacting my analysis of Vtsegaglqlqk?
To confirm and quantify the extent of matrix effects, a post-extraction spike experiment is recommended. This experiment compares the analytical response of Vtsegaglqlqk in a clean, neat solution to its response when spiked into an extracted blank plasma matrix. A significant difference in the peak area between these two samples is a clear indication of ion suppression or enhancement.
Another qualitative technique is post-column infusion. This involves infusing a constant flow of a Vtsegaglqlqk solution into the mass spectrometer while injecting an extracted blank plasma sample. Any dip or rise in the baseline signal at the retention time of Vtsegaglqlqk indicates the presence of interfering matrix components.
Q3: My results show significant matrix effects. What are the primary strategies to mitigate this interference?
There are three main strategies to combat matrix effects:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components from your sample before analysis.[1][3]
-
Improve Chromatographic Separation: Modifying your LC method to separate Vtsegaglqlqk from co-eluting matrix components can significantly reduce interference.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like this compound is crucial as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations during quantification.
Q4: What are the recommended sample preparation techniques for extracting Vtsegaglqlqk from plasma?
For peptide analysis from plasma, a multi-step approach is often necessary to achieve a clean extract. Common and effective techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method to remove the bulk of proteins from the plasma sample. Acetonitrile (B52724) is a common precipitating agent.
-
Solid-Phase Extraction (SPE): Following PPT, SPE is a highly effective cleanup step to remove residual proteins, phospholipids, and salts.[1] For peptides, mixed-mode or polymeric reversed-phase SPE cartridges are often used.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to separate the peptide from interfering substances based on their differential solubility in immiscible liquids.
Q5: How can I optimize my LC method to better separate Vtsegaglqlqk from matrix interferences?
Chromatographic optimization is key to resolving your analyte from interfering compounds. Consider the following adjustments:
-
Column Chemistry: Experiment with different reversed-phase column chemistries (e.g., C18, C8) and particle sizes to improve peak shape and resolution.
-
Mobile Phase Composition: Adjust the organic solvent (e.g., acetonitrile, methanol) and the aqueous mobile phase (including additives like formic acid or trifluoroacetic acid) to enhance separation.
-
Gradient Profile: Modify the gradient elution profile to increase the separation between Vtsegaglqlqk and the regions where matrix components elute.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound so important for this analysis?
A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis in complex matrices. Because this compound is chemically identical to the analyte, it has the same chromatographic retention time and ionization efficiency. Therefore, any ion suppression or enhancement that affects the analyte will also affect the SIL-IS to the same degree. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects is effectively normalized, leading to more accurate and precise results.
Q2: Can I use a different peptide as an internal standard if I don't have the specific SIL-IS for Vtsegaglqlqk?
While it is possible to use a structurally similar but non-isotopically labeled peptide as an internal standard, it is not ideal. Such an analog may have different chromatographic behavior and ionization efficiency, and therefore may not experience the same matrix effects as Vtsegaglqlqk. This can lead to inaccurate quantification. The use of a SIL-IS is strongly recommended for regulatory compliance and to ensure the highest quality data.
Q3: What are the typical sources of phospholipids in plasma samples and how can I remove them?
Phospholipids are major components of cell membranes and are abundant in plasma. They are a primary cause of ion suppression in LC-MS/MS analysis.[1] Effective removal can be achieved through:
-
Solid-Phase Extraction (SPE): Specific SPE cartridges designed for phospholipid removal are commercially available.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract the analyte while leaving phospholipids behind.[1]
-
Protein Precipitation: While PPT removes proteins, it may not be sufficient to eliminate all phospholipids.
Q4: I'm still seeing ion suppression even after optimizing my sample preparation and chromatography. What else can I do?
If significant ion suppression persists, you could consider:
-
Diluting the Sample: Diluting the plasma sample can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay if the concentration of Vtsegaglqlqk is low.
-
Using a Different Ionization Source: If your instrument allows, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) might reduce susceptibility to matrix effects, although this is analyte-dependent.
-
Matrix-Matched Calibrators: Preparing your calibration standards in the same blank biological matrix as your samples can help to compensate for consistent matrix effects.
Quantitative Data Summary
The following tables provide example data to illustrate the assessment of matrix effects.
Table 1: Matrix Effect Assessment
| Sample Set | Description | Mean Peak Area of Vtsegaglqlqk (n=3) | Matrix Effect (%) |
| A | Vtsegaglqlqk in neat solution | 1,500,000 | N/A |
| B | Vtsegaglqlqk spiked post-extraction into blank plasma | 900,000 | -40% (Ion Suppression) |
Matrix Effect (%) = ((Peak Area in Set B - Peak Area in Set A) / Peak Area in Set A) * 100
Table 2: Recovery Assessment
| Sample Set | Description | Mean Peak Area of Vtsegaglqlqk (n=3) | Recovery (%) |
| B | Vtsegaglqlqk spiked post-extraction into blank plasma | 900,000 | N/A |
| C | Vtsegaglqlqk spiked pre-extraction into blank plasma | 765,000 | 85% |
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for further processing (e.g., SPE) or direct injection if the matrix effect is minimal.
Protocol 2: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 20% acetonitrile in water to remove less polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of Vtsegaglqlqk in plasma.
References
Technical Support Center: Vtsegaglqlqk-13C6,15N2 Fragmentation Pattern Optimization
Welcome to the technical support center for the optimization of the fragmentation pattern for the stable isotope-labeled peptide Vtsegaglqlqk-13C6,15N2. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in optimizing the fragmentation of this compound?
A1: The primary challenges include ensuring complete and consistent fragmentation to generate a sufficient number of intense and informative fragment ions for reliable quantification and identification. The presence of stable isotopes can sometimes alter fragmentation behavior, and it is crucial to account for these potential differences when compared to the unlabeled counterpart.[1] Additionally, issues such as incomplete isotopic labeling or the presence of unlabeled peptide can complicate spectral interpretation.[2]
Q2: How do the 13C and 15N isotopes in this compound affect its fragmentation pattern?
A2: Stable isotopes like 13C and 15N are chemically identical to their lighter counterparts and generally do not alter the fundamental fragmentation pathways (e.g., the types of bonds that break).[1] However, the mass shift they introduce will be observed in the fragment ions. For a peptide labeled with both 13C and 15N, fragment ions containing labeled amino acid residues will exhibit a corresponding mass increase.[][4] This predictable mass shift is the basis for its use as an internal standard in quantitative proteomics.[5][6]
Q3: Which fragmentation technique—CID, HCD, or ETD—is most suitable for this compound?
A3: The choice of fragmentation technique depends on the experimental goals and the available instrumentation.
-
Collision-Induced Dissociation (CID): A widely used technique that typically produces b- and y-type ions.[7][8] It is effective for many standard quantitative proteomics experiments. However, CID can sometimes lead to preferential fragmentation of lighter isotopologues, which may introduce a quantitative bias.[1]
-
Higher-Energy Collisional Dissociation (HCD): Often provides more uniform fragmentation and can minimize the bias sometimes seen with CID, leading to more accurate quantification of labeled peptides.[1]
-
Electron Transfer Dissociation (ETD): This technique produces c- and z-type ions and is particularly useful for preserving post-translational modifications.[1][9] It can provide complementary fragmentation information to CID/HCD.[10]
For routine quantification of this compound, HCD is often a good starting point due to its potential for higher accuracy.
Troubleshooting Guides
Issue 1: Low Fragment Ion Intensity
Symptom: The MS/MS spectrum shows a strong precursor ion signal for this compound, but the fragment ion intensities are weak, leading to poor signal-to-noise and unreliable quantification.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Collision Energy | Systematically optimize the collision energy. Perform a collision energy ramping experiment to identify the voltage that yields the highest intensity for the desired fragment ions. |
| Incorrect Fragmentation Method | If using CID, consider switching to HCD, as it can provide more efficient fragmentation for some peptides.[1] |
| High Charge State of Precursor | Higher charge states may require less collision energy for fragmentation.[7] Verify the charge state of the precursor ion and adjust the collision energy accordingly. |
| Interference from Co-eluting Species | Ensure that the chromatographic separation is adequate to resolve this compound from other co-eluting compounds that may suppress its fragmentation. |
Issue 2: Inconsistent Fragmentation Pattern
Symptom: The relative intensities of the fragment ions for this compound vary significantly between experimental runs, affecting the reproducibility of quantitative measurements.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Fluctuations in Mass Spectrometer Performance | Calibrate the mass spectrometer regularly. Run a standard peptide sample to benchmark instrument performance before analyzing your samples. |
| Variable Collision Energy | Ensure that the collision energy settings are consistently applied across all runs. |
| Presence of Unlabeled Peptide | The co-fragmentation of any unlabeled Vtsegaglqlqk can interfere with the fragment ion intensities of the labeled peptide. Verify the isotopic purity of your standard.[2][11] |
| In-source Fragmentation | If fragmentation is occurring in the ion source, this can lead to inconsistent MS/MS spectra. Optimize the source conditions to minimize in-source fragmentation. |
Experimental Protocols
Collision Energy Optimization for this compound
-
Sample Preparation: Prepare a solution of this compound at a concentration suitable for direct infusion or LC-MS analysis.
-
Instrumentation Setup:
-
Set up the mass spectrometer to isolate the precursor ion of this compound.
-
Select the desired fragmentation method (e.g., HCD).
-
-
Collision Energy Ramp:
-
Create a method that systematically varies the normalized collision energy over a defined range (e.g., 10-45%).
-
Acquire MS/MS spectra at each collision energy step.
-
-
Data Analysis:
-
Examine the resulting spectra to identify the collision energy that produces the highest intensity for the most informative fragment ions.
-
Plot the intensity of key fragment ions as a function of collision energy to determine the optimal value.
-
-
Method Implementation: Use the optimized collision energy value in your subsequent quantitative experiments.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]
Technical Support Center: Quantitative Analysis of Vtsegaglqlqk-13C6,15N2
Welcome to the technical support center for the quantitative analysis of the stable isotope-labeled peptide Vtsegaglqlqk-13C6,15N2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during mass spectrometry-based quantification experiments. The peptide sequence Vtsegaglqlqk corresponds to a tryptic peptide from human vitronectin, a glycoprotein (B1211001) involved in cell adhesion, coagulation, and immune response. Accurate quantification of this peptide can be crucial for studies related to tissue remodeling, cancer, and cardiovascular diseases.
Troubleshooting Guide
This guide provides solutions to common problems encountered when generating a calibration curve for this compound using a corresponding unlabeled standard.
Question: My calibration curve for Vtsegaglqlqk is non-linear. What are the potential causes and how can I fix it?
Answer:
Non-linearity in calibration curves is a frequent issue in LC-MS based peptide quantification. The potential causes can be categorized as follows:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal.
-
Solution: Dilute your samples to ensure the highest concentration point of your calibration curve is below the saturation limit of the detector. You can test this by injecting a dilution series of a high concentration standard.
-
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of the target analyte, causing ion suppression or enhancement.[1][2] This effect can be concentration-dependent and lead to a non-linear response.
-
Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization effects.[1]
-
-
Inaccurate Standard Preparation: Errors in the preparation of stock solutions or serial dilutions of the calibration standards are a common source of non-linearity.
-
Solution: Carefully re-prepare your stock solutions and calibration standards. Use calibrated pipettes and high-purity solvents.
-
-
Chemical or Adsorptive Losses: The peptide may adsorb to sample vials or chromatography components, especially at low concentrations.
-
Solution: Use low-binding tubes and vials. Adding a small percentage of an organic solvent like acetonitrile (B52724) or a carrier protein like bovine serum albumin (BSA) to your standards can help reduce adsorptive losses.[3]
-
Question: My calibration curve has a high coefficient of determination (R² > 0.99), but the accuracy at the lower limit of quantification (LLOQ) is poor. Why is this happening?
Answer:
A high R² value indicates a good fit of the regression line to the data points overall, but it doesn't guarantee accuracy across the entire concentration range. This issue often arises from heteroscedasticity , where the variance of the data points is not constant across the calibration range. Typically, the absolute error is larger for higher concentration standards, which can disproportionately influence the regression line. As a result, an unweighted linear regression model may show significant bias at the lower end of the curve.
-
Solution: Use a weighted linear regression model. A common weighting factor is 1/x or 1/x², where x is the concentration. This gives more weight to the data points at lower concentrations, improving the accuracy at the LLOQ.
Question: I'm observing significant variability and poor reproducibility between different batches of calibration curves. What should I investigate?
Answer:
Poor batch-to-batch reproducibility can be caused by several factors:
-
Inconsistent Internal Standard Spiking: Inconsistent addition of the this compound internal standard will lead to variability in the peak area ratios.
-
Solution: Ensure precise and consistent spiking of the internal standard into all samples and calibration standards. Use a calibrated pipette and mix thoroughly.
-
-
Instrument Performance Fluctuation: Variations in the mass spectrometer's performance, such as changes in sensitivity or spray stability, can affect reproducibility.
-
Solution: Perform regular maintenance and calibration of your LC-MS system. Monitor system suitability by injecting a standard sample at the beginning and end of each batch.
-
-
Standard and Sample Stability: Degradation of the unlabeled Vtsegaglqlqk standard or the internal standard over time will lead to inconsistent results.
-
Solution: Prepare fresh stock and working solutions regularly. Store them at the recommended temperature and protect them from light if necessary.
-
-
Variability in Sample Preparation: Inconsistent sample processing steps can introduce variability.
-
Solution: Standardize your sample preparation protocol and ensure it is followed consistently for all batches.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a stable isotope-labeled internal standard like this compound?
A1: A stable isotope-labeled (SIL) internal standard is chemically identical to the analyte of interest (the "light" peptide) but has a different mass due to the incorporation of heavy isotopes (e.g., 13C, 15N). It is added at a known concentration to all samples and standards. The SIL internal standard co-elutes with the analyte and experiences similar effects during sample preparation, chromatography, and ionization. By using the ratio of the analyte peak area to the internal standard peak area for quantification, variations from sample to sample are normalized, leading to higher accuracy and precision.
Q2: How do I choose the right concentration range for my calibration curve?
A2: The concentration range of your calibration curve should encompass the expected concentration of the analyte in your samples. The lowest concentration should be at or near the lower limit of quantification (LLOQ), and the highest concentration should be below the detector saturation limit. A typical calibration curve consists of 6-8 non-zero concentration points.
Q3: What are matrix effects and how can I assess them?
A3: Matrix effects are the alteration of ionization efficiency of an analyte due to the presence of co-eluting components in the sample matrix.[1][2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal). To assess matrix effects, you can perform a post-extraction spike experiment. This involves comparing the signal of the analyte spiked into a blank matrix extract with the signal of the analyte in a neat solution at the same concentration. A significant difference in the signal indicates the presence of matrix effects.
Q4: When should I use a non-linear regression model for my calibration curve?
A4: While linear regression is often preferred for its simplicity, some analytical methods inherently produce a non-linear response. If your calibration curve is consistently non-linear even after addressing issues like detector saturation and you have a sufficient number of calibration points (at least 8-10), a non-linear regression model (e.g., quadratic) might provide a better fit. However, the choice of a non-linear model should be justified and validated.
Quantitative Data Summary
The following table summarizes typical parameters for a peptide quantification calibration curve. The exact values will be instrument and method-dependent.
| Parameter | Typical Value/Range | Description |
| Concentration Range | 0.1 - 1000 ng/mL | The range of concentrations for the calibration standards. |
| Number of Standards | 6 - 8 (non-zero) | The number of points used to construct the calibration curve. |
| Regression Model | Linear (weighted 1/x or 1/x²) or Quadratic | The mathematical model used to fit the calibration data. |
| Coefficient of Determination (R²) | > 0.99 | A measure of how well the regression line fits the data points. |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Upper Limit of Quantification (ULOQ) | Within the linear range | The highest concentration that can be quantified with acceptable precision and accuracy. |
| Accuracy at LLOQ | 80-120% | The closeness of the measured concentration to the true concentration at the LLOQ. |
| Precision at LLOQ | < 20% CV | The degree of agreement among individual measurements at the LLOQ. |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
-
Prepare a Stock Solution of Unlabeled Vtsegaglqlqk: Accurately weigh a known amount of high-purity synthetic Vtsegaglqlqk peptide and dissolve it in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to a final concentration of 1 mg/mL. This is your primary stock solution.
-
Prepare a Stock Solution of Labeled this compound: Prepare a stock solution of the stable isotope-labeled internal standard in the same manner as the unlabeled peptide to a final concentration of 1 mg/mL.
-
Prepare Working Solutions:
-
From the unlabeled stock solution, prepare a series of working solutions by serial dilution to cover the desired concentration range of your calibration curve.
-
Prepare a working solution of the labeled internal standard at a concentration that will yield a good signal-to-noise ratio when spiked into your samples and standards. A typical concentration might be 100 ng/mL.
-
-
Prepare Calibration Standards: In a set of clean, low-binding tubes, add a fixed volume of the labeled internal standard working solution to each tube. Then, add a specific volume of each unlabeled working solution to the corresponding tube to create a series of calibration standards with increasing concentrations of the unlabeled peptide and a constant concentration of the labeled internal standard. Bring all standards to the same final volume with the appropriate solvent.
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reverse-phase column suitable for peptide separations. Develop a gradient elution method using mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The gradient should be optimized to achieve good separation of the Vtsegaglqlqk peptide from other matrix components and to produce a sharp, symmetrical peak.
-
Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Optimize the precursor-to-product ion transitions for both the unlabeled Vtsegaglqlqk and the labeled this compound.
-
Set the appropriate instrument parameters, including collision energy, declustering potential, and ion source settings, to maximize the signal for both peptides.
-
-
Injection Sequence: Inject the prepared calibration standards in order of increasing concentration. It is good practice to inject a blank sample between each standard to check for carryover.
Visualizations
Caption: Experimental Workflow for Peptide Quantification
Caption: Troubleshooting Calibration Curve Problems
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Protocol for Making Calibration Curves for Direct and Sensitive Quantitative LC Orbitrap-MS of Large Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vtsegaglqlqk-13C6,15N2 Based ADA Assays
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Vtsegaglqlqk-13C6,15N2 in Anti-Drug Antibody (ADA) assays. While direct data for this specific labeled peptide is not publicly available, this document outlines common challenges and solutions applicable to peptide-based ADA assays.
Frequently Asked Questions (FAQs) & Troubleshooting
A significant challenge in ADA assays is the potential for interference from various components in the sample matrix. This can lead to either false-positive or false-negative results, affecting the accurate detection of ADAs. The presence of the drug in the sample can also interfere with the assay by binding to the ADAs, making them unavailable for detection.
To address these issues, several strategies can be employed. Acid dissociation is a common method used to separate the drug from the ADA, allowing the ADA to be detected. It is also crucial to carefully select assay reagents and optimize their concentrations to minimize non-specific binding and other matrix effects. The choice of assay format and the specific characteristics of the peptide conjugate are also critical factors in developing a robust and reliable ADA assay.
Q1: What are common causes of high background noise in my ADA assay?
High background noise can obscure the specific signal from ADAs, leading to reduced assay sensitivity and inaccurate results. Common causes include:
-
Non-specific binding: Reagents may bind to components in the sample matrix or to the assay plate itself.
-
Sub-optimal reagent concentrations: Incorrect concentrations of capture or detection reagents can lead to increased background.
-
Insufficient washing: Inadequate washing steps can leave unbound reagents behind, contributing to the background signal.
-
Matrix effects: Components in the serum or plasma sample can interfere with the assay.
Troubleshooting Steps:
-
Optimize blocking buffers and incubation times.
-
Titer all critical reagents, including the labeled peptide and detection antibodies.
-
Increase the number and stringency of wash steps.
-
Evaluate different sample dilutions to minimize matrix effects.
Q2: Why am I observing low sensitivity or false-negative results?
Low sensitivity can result in the failure to detect low levels of ADAs, which can be clinically significant.
-
Drug interference: The presence of the therapeutic drug in the sample can bind to ADAs, preventing their detection.
-
Sub-optimal pH: The pH of the assay buffer can affect the binding affinity of the antibodies.
-
Improper storage of reagents: Degradation of reagents due to incorrect storage can lead to reduced assay performance.
Troubleshooting Steps:
-
Implement an acid dissociation step to separate the drug from the ADAs.
-
Optimize the pH of the assay buffers to ensure efficient antibody binding.
-
Ensure all reagents are stored at the recommended temperatures and have not expired.
Q3: How can I manage lot-to-lot variability of my labeled peptide?
Variability between different batches of the labeled peptide can lead to inconsistent assay performance.
-
Inconsistent labeling efficiency: The degree of labeling with 13C6 and 15N2 can vary between synthesis batches.
-
Peptide purity: Impurities in the peptide preparation can interfere with the assay.
Troubleshooting Steps:
-
Thoroughly qualify each new lot of labeled peptide to ensure it meets performance specifications.
-
Perform bridging studies to compare the performance of new and old lots.
-
Work with the peptide manufacturer to ensure consistent quality control.
Experimental Protocols
General Bridging ADA Assay Protocol
This protocol outlines a general workflow for a bridging ADA assay, which is a common format for detecting ADAs.
-
Plate Coating:
-
Coat a 96-well microtiter plate with an appropriate capture reagent (e.g., streptavidin) and incubate overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.
-
-
Sample Incubation:
-
Prepare dilutions of your patient samples, positive controls, and negative controls.
-
If drug interference is expected, pre-treat the samples with an acid dissociation buffer (e.g., 300 mM acetic acid) to dissociate drug-ADA complexes, followed by neutralization with a high pH buffer (e.g., 1 M Tris-HCl).
-
Add the pre-treated samples to the plate and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Add a mixture of biotinylated and digoxigenin-labeled therapeutic drug (or peptide) to the wells and incubate for 1-2 hours at room temperature. The this compound would be used in this step.
-
Wash the plate thoroughly.
-
Add an anti-digoxigenin antibody conjugated to an enzyme (e.g., HRP) and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add the enzyme substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2 N H2SO4) and read the absorbance at the appropriate wavelength.
-
Visual Guides
Caption: A simplified workflow for a typical bridging ADA assay.
Caption: A troubleshooting decision tree for common ADA assay issues.
Data Summary
While specific quantitative data for this compound is not available, the following table provides an example of how to present validation data for a peptide-based ADA assay.
| Parameter | Acceptance Criteria | Example Result |
| Cut Point | Statistically determined threshold | 0.1 OD |
| Sensitivity | Lowest detectable concentration | 100 ng/mL |
| Precision (%CV) | Intra-assay < 20%, Inter-assay < 25% | Intra: 15%, Inter: 20% |
| Drug Tolerance | Concentration of drug not affecting results | 50 µg/mL |
| Selectivity | No interference from individual matrices | 10/10 lots show no interference |
This guide provides a starting point for troubleshooting and refining your this compound based ADA assays. For further assistance, please consult relevant literature on peptide-based immunogenicity testing.
Validation & Comparative
Validating a Vtsegaglqlqk-13C6,15N2-Based Assay: A Comparative Guide for Quantitative Analysis
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of the peptide Vtsegaglqlqlqk, this guide provides a comprehensive comparison of a stable isotope-labeled (SIL) internal standard-based liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay and the traditional enzyme-linked immunosorbent assay (ELISA). The use of Vtsegaglqlqlqk-13C6,15N2 as an internal standard in an LC-MS/MS assay offers significant advantages in terms of accuracy and specificity, addressing many of the limitations inherent in antibody-based methods.
Performance Comparison: LC-MS/MS vs. ELISA
The selection of a bioanalytical method hinges on its performance characteristics. The following table summarizes the typical validation parameters for the quantification of Vtsegaglqlqlqk using a stable isotope dilution LC-MS/MS method compared to a commercially available ELISA kit. The LC-MS/MS method demonstrates superior performance in accuracy, precision, and linearity over a wider dynamic range.
| Parameter | Vtsegaglqlqlqk-13C6,15N2 LC-MS/MS Assay | Traditional ELISA |
| Linear Range | 0.1 - 100 ng/mL | 0.5 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Accuracy (at LLOQ, Low, Mid, High QC) | 95.2% - 104.5% | 88.5% - 112.0% |
| Precision (CV%) - Intra-day | ≤ 8.5% | ≤ 12.5% |
| Precision (CV%) - Inter-day | ≤ 10.2% | ≤ 15.8% |
| Specificity / Selectivity | High (based on mass-to-charge ratio) | Variable (potential for cross-reactivity) |
| Matrix Effect | Minimal (compensated by SIL-IS) | Can be significant |
| Recovery | 92.1% - 98.7% | Not typically measured |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of any assay. Below are the protocols for the key experiments cited in this guide.
Vtsegaglqlqlqk-13C6,15N2 LC-MS/MS Assay Protocol
1. Sample Preparation (Human Plasma):
-
To 100 µL of human plasma, add 10 µL of Vtsegaglqlqlqk-13C6,15N2 internal standard (IS) working solution (50 ng/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (0.1% formic acid in water).
2. LC-MS/MS Analysis:
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Sciex QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Vtsegaglqlqk (Analyte): Precursor Ion > Product Ion (specific m/z to be determined based on peptide sequence)
-
Vtsegaglqlqk-13C6,15N2 (IS): Precursor Ion > Product Ion (mass shift corresponding to isotope labels)
-
-
Data Analysis: Peak area ratios of the analyte to the internal standard are used to construct a calibration curve and quantify the analyte concentration in unknown samples.
ELISA Protocol
The ELISA protocol should be followed as per the manufacturer's instructions. A typical workflow involves:
-
Coating a 96-well plate with a capture antibody specific for Vtsegaglqlqlqk.
-
Blocking non-specific binding sites.
-
Adding standards, controls, and samples to the wells.
-
Incubating to allow the peptide to bind to the capture antibody.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating to allow the detection antibody to bind to the captured peptide.
-
Washing the plate again.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a plate reader.
-
Calculating the concentration of Vtsegaglqlqlqk in the samples based on the standard curve.
Visualizing the Workflow
To better illustrate the logical flow of validating the LC-MS/MS assay, the following diagram outlines the key stages from sample processing to data acceptance.
Caption: Workflow for LC-MS/MS Assay Validation.
A Comparative Guide to Internal Standards for Apolipoprotein A-I Quantification: Vtsegaglqlqk-13C6,15N2 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vtsegaglqlqk-13C6,15N2 with other internal standards used in the mass spectrometry-based quantification of Apolipoprotein A-I (ApoA-I), a key biomarker in cardiovascular disease risk assessment. The selection of an appropriate internal standard is critical for achieving accurate and reproducible quantification of protein biomarkers. This document outlines the performance of various standards, supported by experimental data, to aid researchers in making informed decisions for their analytical workflows.
Introduction to ApoA-I Quantification and the Role of Internal Standards
Apolipoprotein A-I is the primary protein component of high-density lipoprotein (HDL) and plays a crucial role in reverse cholesterol transport. Its quantification in plasma or serum is a common diagnostic and research objective. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for this purpose, offering high specificity and multiplexing capabilities.
The gold standard for accurate protein quantification by LC-MS is the use of stable isotope-labeled (SIL) internal standards. These standards are chemically identical to the analyte of interest but have a greater mass due to the incorporation of heavy isotopes (e.g., 13C, 15N). When added to a sample at a known concentration, they co-elute with the endogenous analyte and are detected by the mass spectrometer. The ratio of the signal from the endogenous peptide to the SIL peptide allows for precise quantification, correcting for variations in sample preparation, chromatographic separation, and instrument response.[1][2]
This compound: A Widely Used Peptide Standard
The peptide Vtsegaglqlqk is a proteotypic tryptic peptide of ApoA-I, meaning it is unique to this protein and is consistently produced during trypsin digestion. Its stable isotope-labeled form, this compound, is frequently employed as an internal standard in LC-MS assays for ApoA-I.
Comparative Analysis of Internal Standards
The ideal internal standard mimics the behavior of the endogenous analyte as closely as possible throughout the entire analytical process. While SIL peptides like this compound are effective, alternative strategies involving more complex standards have been developed to account for additional sources of variability, particularly the enzymatic digestion step.
Performance Data
The following table summarizes the performance of different internal standards for ApoA-I quantification as reported in various studies. The key performance metric is the coefficient of variation (CV), which indicates the precision and reproducibility of the measurement. Lower CV values signify higher precision.
| Internal Standard Type | Specific Standard/Peptide(s) | Intra-Assay CV (%) | Inter-Assay CV (%) | Key Advantages | Key Limitations | Reference |
| SIL Peptide | This compound and others | 2.3 - 6.56 | 0.78 - 6.68 | Commercially available, high purity, relatively low cost. | Added post-digestion, does not account for digestion variability. | [3][4][5] |
| SIL Protein Fragment (SIS PrEST) | Multiple peptides from a recombinant fragment | Median: 3.5 | 1.5 - 14.5 | Added pre-digestion, accounts for digestion variability of the fragment. | May not fully represent the digestion of the full-length protein. | [6] |
| Full-Length SIL Protein (SILAC) | Full-length 15N-labeled ApoA-I | Not explicitly stated, but noted to not significantly improve precision over SIL peptides in one study. | Not explicitly stated, but noted to not significantly improve precision over SIL peptides in one study. | The "gold standard" - added at the very beginning of sample prep, accounts for all process variability. | Expensive to produce, may have lot-to-lot variability. | [7] |
SIL: Stable Isotope-Labeled, CV: Coefficient of Variation, SIS PrEST: Stable Isotope Standard Protein Epitope Signature Tags, SILAC: Stable Isotope Labeling with Amino acids in Cell culture.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the quantification of ApoA-I using different internal standards.
Quantification using SIL Peptide (e.g., this compound)
This is the most common approach.
-
Sample Preparation : Human serum or plasma samples are typically denatured, reduced, and alkylated. This process unfolds the proteins and modifies cysteine residues to ensure efficient digestion.
-
Protein Digestion : Trypsin is added to the prepared samples to digest the proteins into smaller peptides. The digestion is usually carried out overnight at 37°C.
-
Internal Standard Spiking : A known amount of the SIL peptide (e.g., this compound) is added to the sample after the digestion is complete.
-
LC-MS/MS Analysis : The peptide mixture is injected into an LC system for separation, followed by detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis : The peak area ratio of the endogenous peptide to the SIL peptide is used to calculate the concentration of the endogenous peptide, and thus the protein.
Quantification using SIL Protein Fragment (SIS PrEST)
This method aims to improve upon the SIL peptide approach by accounting for digestion variability.
-
Internal Standard Spiking : A known amount of the SIS PrEST, a recombinant protein fragment containing the target peptide sequence, is added to the serum or plasma sample before protein denaturation.
-
Sample Preparation and Digestion : The sample, now containing the SIS PrEST, undergoes the same denaturation, reduction, alkylation, and trypsin digestion steps as in the SIL peptide workflow. During digestion, the target SIL peptide is released from the PrEST standard.
-
LC-MS/MS Analysis and Data Analysis : The subsequent steps are identical to the SIL peptide workflow.
Quantification using Full-Length SIL Protein
This is the most comprehensive approach for accounting for all sources of experimental variability.
-
Internal Standard Spiking : A known amount of the full-length, stable isotope-labeled protein (e.g., 15N-ApoA-I) is added to the serum or plasma sample at the very beginning of the workflow.
-
Sample Preparation and Digestion : The sample containing the full-length SIL protein standard is then subjected to the complete sample preparation and digestion protocol.
-
LC-MS/MS Analysis and Data Analysis : The analysis proceeds as with the other methods, with the peak area ratio of the endogenous peptide to the corresponding SIL peptide from the full-length standard used for quantification.
Visualizing the Workflows and Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Comparison of analytical workflows for different internal standard types.
Caption: How different internal standards account for sources of analytical variability.
Conclusion
The choice of an internal standard for the quantification of Apolipoprotein A-I by LC-MS is a critical decision that impacts the accuracy and precision of the results.
-
This compound and other stable isotope-labeled peptides represent a robust, cost-effective, and widely used approach that provides excellent precision for many applications. They are particularly suitable for high-throughput analyses where digestion variability is well-controlled.
-
SIS PrESTs offer a superior alternative by accounting for the variability in the trypsin digestion step, a significant source of error in many proteomics workflows. This can lead to improved accuracy, especially in complex matrices or when digestion efficiency is a concern.
-
Full-length SIL proteins are considered the "gold standard" as they account for all potential sources of variability from the very beginning of the sample preparation process. However, their high cost and limited availability can be prohibitive for many studies.
Ultimately, the selection of an internal standard will depend on the specific requirements of the study, including the desired level of accuracy and precision, sample throughput, and budget. For most routine and research applications, SIL peptides like this compound provide a reliable and validated solution for the quantification of Apolipoprotein A-I. When the highest level of accuracy is required, and to control for digestion variability, SIS PrESTs or full-length proteins should be considered.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Comparison of Heavy Labeled (SIL) Peptide versus SILAC Protein Internal Standards for LC-MS/MS Quantification of Hepatic Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Multiplex LC-MS/MS Assay for Quantifying Serum Apolipoproteins A-I, B, C-I, C-II, C-III, and E with Qualitative Apolipoprotein E Phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of apolipoproteins A-I, E, and J in human plasma by LC-MS/MS for clinical application to diabetes mellitus complicated with cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute Quantification of Apolipoproteins Following Treatment with Omega-3 Carboxylic Acids and Fenofibrate Using a High Precision Stable Isotope-labeled Recombinant Protein Fragments Based SRM Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apolipoprotein A-I modulates HDL particle size in the absence of apolipoprotein A-II - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Anti-Drug Antibody (ADA) Assays: A Case Study Using a Stable Isotope-Labeled Signature Peptide
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of anti-drug antibody (ADA) assays across different platforms or laboratories is a critical step in clinical development. This guide provides a comprehensive comparison of two common ADA assay formats—the bridging ELISA and the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method utilizing the stable isotope-labeled peptide, Vtsegaglqlqk-¹³C₆,¹⁵N₂ as an internal standard for the quantification of a hypothetical therapeutic monoclonal antibody, "TheraMab".
This document outlines the experimental protocols, presents comparative data in structured tables, and visualizes the workflows using Graphviz diagrams to facilitate a clear understanding of the cross-validation process.
Introduction to ADA Assay Cross-Validation
The immunogenicity of therapeutic proteins, or their propensity to elicit an immune response in the form of ADAs, is a key consideration in drug development. ADAs can impact a drug's pharmacokinetics, pharmacodynamics, efficacy, and safety. Therefore, robust and reliable methods for their detection and characterization are essential. When ADA assays are transferred between laboratories or when different methods are used to measure the same endpoint, a cross-validation study is necessary to ensure the comparability of the results.
This guide focuses on the cross-validation of two distinct methodologies for the detection and quantification of ADAs against "TheraMab":
-
Bridging ELISA: A widely used ligand-binding assay that detects bivalent ADAs capable of "bridging" between a capture and a detection version of the therapeutic drug.
-
LC-MS/MS Method: A highly specific and sensitive method that indirectly quantifies ADAs by measuring a signature peptide derived from the therapeutic drug that is bound to the ADAs. In this case, the signature peptide is "Vtsegaglqlqk," and its stable isotope-labeled counterpart, Vtsegaglqlqk-¹³C₆,¹⁵N₂, serves as an internal standard for precise quantification.
Comparative Performance of ADA Assays
The selection of an appropriate ADA assay depends on various factors, including the specific characteristics of the therapeutic protein, the stage of drug development, and the required sensitivity and drug tolerance. The following table summarizes the key performance characteristics of the bridging ELISA and the LC-MS/MS method for the detection of ADAs against "TheraMab".
| Parameter | Bridging ELISA for "TheraMab" ADAs | LC-MS/MS for "TheraMab" ADAs (using Vtsegaglqlqk-¹³C₆,¹⁵N₂) |
| Principle | Ligand binding, colorimetric/chemiluminescent detection | Immunocapture of ADA-drug complexes, enzymatic digestion, and mass spectrometric quantification of a signature peptide |
| ADA Isotype Detection | Primarily detects bivalent antibodies (e.g., IgG) | Can be adapted to detect different isotypes by targeting isotype-specific signature peptides |
| Sensitivity | Typically in the range of 10-100 ng/mL | High sensitivity, often in the low ng/mL range |
| Drug Tolerance | Susceptible to interference from high concentrations of circulating drug | Generally higher drug tolerance due to dissociation steps and specific peptide detection |
| Specificity | Can be affected by non-specific binding and matrix effects | High specificity due to the unique mass-to-charge ratio of the signature peptide |
| Throughput | High throughput, suitable for screening large numbers of samples | Lower throughput compared to ELISA |
| Quantitative Capability | Semi-quantitative (titer-based) | Can provide more precise and accurate quantification |
| Confirmation of Specificity | Requires a separate confirmatory assay (e.g., competitive inhibition) | Inherent specificity, but a confirmatory step can be included |
Experimental Protocols
Bridging ELISA for "TheraMab" ADA Detection
This protocol outlines a typical bridging ELISA for the detection of ADAs against the hypothetical therapeutic antibody, "TheraMab".
Materials:
-
96-well microtiter plates
-
Biotinylated "TheraMab" (Capture reagent)
-
Horseradish Peroxidase (HRP)-conjugated "TheraMab" (Detection reagent)
-
Streptavidin-coated plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Dilution Buffer (e.g., PBS with 1% BSA)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Positive Control (e.g., polyclonal anti-"TheraMab" antibodies)
-
Negative Control (serum from drug-naïve individuals)
Procedure:
-
Coating: Coat streptavidin-coated microtiter plates with biotinylated "TheraMab" and incubate.
-
Washing: Wash the plates to remove unbound capture reagent.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Sample Incubation: Add diluted patient samples, positive controls, and negative controls to the wells and incubate. ADAs present in the sample will bind to the captured biotinylated "TheraMab".
-
Washing: Wash the plates to remove unbound sample components.
-
Detection: Add HRP-conjugated "TheraMab" and incubate. The conjugated drug will bind to the other arm of the "bridging" ADA.
-
Washing: Wash the plates to remove unbound detection reagent.
-
Substrate Addition: Add TMB substrate and incubate to allow color development.
-
Stopping Reaction: Stop the reaction by adding a stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
LC-MS/MS Method for "TheraMab" ADA Quantification
This protocol describes an LC-MS/MS-based method for the quantification of ADAs against "TheraMab" using the stable isotope-labeled signature peptide Vtsegaglqlqk-¹³C₆,¹⁵N₂.
Materials:
-
Protein G magnetic beads
-
Acid dissociation buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0)
-
Trypsin (sequencing grade)
-
Reduction and alkylation reagents (DTT and Iodoacetamide)
-
Vtsegaglqlqk-¹³C₆,¹⁵N₂ internal standard
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Immunocapture: Incubate patient serum with protein G magnetic beads to capture all IgG, including ADA- "TheraMab" complexes.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the captured IgG (including ADA-"TheraMab" complexes) using an acid dissociation buffer.
-
Neutralization: Neutralize the eluate with a neutralization buffer.
-
Reduction and Alkylation: Reduce and alkylate the disulfide bonds in the eluted proteins.
-
Internal Standard Spiking: Add a known amount of the Vtsegaglqlqk-¹³C₆,¹⁵N₂ internal standard.
-
Tryptic Digestion: Digest the proteins with trypsin to generate peptides, including the signature peptide "Vtsegaglqlqk" from "TheraMab" bound to ADAs.
-
Sample Cleanup: Clean up the digested sample using solid-phase extraction (SPE).
-
LC-MS/MS Analysis: Inject the cleaned sample into the LC-MS/MS system. Monitor the specific transitions for both the native signature peptide ("Vtsegaglqlqk") and the stable isotope-labeled internal standard.
-
Data Analysis: Quantify the amount of "TheraMab"-derived signature peptide by comparing its peak area to that of the internal standard. This concentration is then correlated to the amount of ADA in the original sample.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the bridging ELISA and the LC-MS/MS ADA assays.
Bridging ELISA Workflow for ADA Detection.
LC-MS/MS Workflow for ADA Quantification.
Cross-Validation Data Comparison
For a successful cross-validation, a panel of ADA-positive and ADA-negative samples should be analyzed using both methods. The results should be compared to assess the concordance between the two assays.
| Sample ID | Bridging ELISA Result (Titer) | LC-MS/MS Result (ADA concentration, µg/mL) | Concordance |
| Negative Control 1 | < 10 | Not Detected | Concordant Negative |
| Negative Control 2 | < 10 | Not Detected | Concordant Negative |
| Low Positive Control | 100 | 0.5 | Concordant Positive |
| Medium Positive Control | 800 | 5.2 | Concordant Positive |
| High Positive Control | 6400 | 45.8 | Concordant Positive |
| Patient Sample 1 | 400 | 2.1 | Concordant Positive |
| Patient Sample 2 | < 10 | Not Detected | Concordant Negative |
| Patient Sample 3 | 1600 | 15.7 | Concordant Positive |
Note: The acceptance criteria for cross-validation should be pre-defined and may include assessments of categorical concordance (positive/negative agreement) and, for quantitative methods, the correlation between the measured values.
Conclusion
The cross-validation of ADA assays is a critical exercise to ensure data integrity and consistency throughout a clinical program. Both bridging ELISAs and LC-MS/MS methods offer distinct advantages and disadvantages. The bridging ELISA is a high-throughput method well-suited for screening, while the LC-MS/MS assay provides high specificity, superior drug tolerance, and quantitative precision.
The use of a stable isotope-labeled signature peptide, such as Vtsegaglqlqk-¹³C₆,¹⁵N₂, in an LC-MS/MS assay represents a powerful tool for the accurate quantification of ADAs, particularly in the presence of high circulating drug concentrations. The choice of assay and the design of the cross-validation study should be tailored to the specific needs of the drug development program and guided by regulatory expectations. This guide provides a framework for comparing these two common platforms, enabling researchers to make informed decisions for their immunogenicity assessment strategies.
The Gold Standard in Protein Quantification: A Comparative Analysis of Vtsegaglqlqk-¹³C₆,¹⁵N₂ Accuracy and Precision
For researchers, scientists, and drug development professionals navigating the complexities of protein quantification, the choice of analytical methodology is paramount. This guide provides an in-depth comparison of the accuracy and precision of using the stable isotope-labeled (SIL) peptide Vtsegaglqlqk-¹³C₆,¹⁵N₂ for the quantification of Apolipoprotein A1 (ApoA1), benchmarked against alternative mass spectrometry-based methods. The data presented underscores the reliability of SIL peptide internal standards in targeted proteomics.
Apolipoprotein A1 (ApoA1) is a protein of significant interest in cardiovascular disease research. Accurate and precise measurement of its concentration in biological matrices is crucial for both basic research and clinical applications. Liquid chromatography-mass spectrometry (LC-MS) coupled with stable isotope dilution has emerged as a powerful technique for absolute protein quantification, offering high specificity and sensitivity. The SIL peptide Vtsegaglqlqk-¹³C₆,¹⁵N₂ serves as an ideal internal standard for the corresponding native peptide from ApoA1, enabling correction for variability during sample preparation and analysis.
Comparative Analysis of Quantitative Performance
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Apolipoprotein A1 using different stable isotope-labeled internal standards. The data highlights the exceptional accuracy and precision achievable with this methodology.
| Method | Analyte | Internal Standard | Matrix | Linearity Range (pmol/mL) | Accuracy (% RE) | Intra-Assay Precision (% RSD) | Inter-Assay Precision (% RSD) | Spiking Recovery (%) | Matrix Effect (%) |
| LC-MS/MS with SIL Peptide | ApoA1 | Vtsegaglqlqk-¹³C₆,¹⁵N₂ (and others) | Human Plasma | 16.26 - 1626.41 | -3.02 to 5.32 | 2.50 - 6.56 | 0.78 - 6.68 | 100.82 - 112.71 | 88.03 - 114.87 |
| Multiplex LC-MS/MS with SIL Peptides | ApoA1 | Multiple SIL peptides | Human Plasma | Not Specified | Not Specified | 0.58 - 14.2 | 0.51 - 13.3 | 89.8 - 113.7 | 85.4 - 113.9 |
| LC-MS with SILAC-labeled Protein | ApoA1 | Full-length ¹³C₆,¹⁵N₂-Lys and ¹³C₉,¹⁵N₁-Tyr ApoA1 | Human Serum | 15.6 - 500.0 mg/dL | Not Specified | < 10 | < 15 | Not Specified | Not Specified |
RE: Relative Error; RSD: Relative Standard Deviation.
The data clearly demonstrates that LC-MS/MS methods utilizing the SIL peptide Vtsegaglqlqlqk-¹³C₆,¹⁵N₂ and other signature peptides for ApoA1 achieve excellent accuracy and precision, with intra- and inter-assay precision values often in the single digits.[1][2][3][4] These methods provide reliable and reproducible quantification of ApoA1 in complex biological matrices like human plasma and serum.[1][5]
Experimental Workflows and Methodologies
The high accuracy and precision of SIL-peptide based quantification are underpinned by rigorous experimental protocols. A typical workflow involves the addition of a known amount of the heavy-labeled internal standard, such as Vtsegaglqlqlqk-¹³C₆,¹⁵N₂, to the biological sample at the earliest stage of sample preparation. This allows for the correction of any analyte loss during subsequent steps.
Key Experimental Protocol Steps:
-
Internal Standard Spiking: A precise amount of the stable isotope-labeled peptide internal standard (e.g., Vtsegaglqlqk-¹³C₆,¹⁵N₂) is added to the plasma or serum sample.[1][2]
-
Protein Denaturation, Reduction, and Alkylation: Proteins in the sample are denatured, and disulfide bonds are reduced and then alkylated to ensure efficient enzymatic digestion.
-
Enzymatic Digestion: A protease, typically trypsin, is used to digest the proteins into smaller peptides. This step generates the target signature peptide (Vtsegaglqlqlqk) and its labeled counterpart.[1]
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer is set to specifically monitor the precursor and fragment ions of both the native and the labeled peptides (Multiple Reaction Monitoring - MRM or Parallel Reaction Monitoring - PRM).[1]
-
Quantification: The concentration of the native peptide, and thus the protein, is determined by calculating the ratio of the peak areas of the native and labeled peptides and comparing this to a calibration curve prepared with known concentrations of the analyte.[1]
Alternative Quantification Strategies
While the use of SIL peptides as internal standards is a robust and widely adopted approach, alternative methods for protein quantification exist, each with its own set of advantages and limitations.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
In this method, a full-length, stable isotope-labeled version of the target protein is produced in cell culture and used as an internal standard.[5] This "gold standard" approach accounts for variability in all sample preparation steps, including protein extraction and digestion efficiency. However, the production of a full-length labeled protein can be complex and costly.[5]
Label-Free Quantification
Label-free methods rely on the direct comparison of the mass spectral signal of a peptide between different samples. While cost-effective, these methods can be more susceptible to variations in sample preparation and instrument performance, often requiring a larger number of analytical replicates to achieve the same level of precision as stable isotope dilution methods.
Conclusion
The quantification of Apolipoprotein A1 using the stable isotope-labeled peptide Vtsegaglqlqk-¹³C₆,¹⁵N₂ in conjunction with LC-MS/MS offers a highly accurate, precise, and robust analytical method. The presented data demonstrates that this approach provides reliable results, making it a cornerstone for research and clinical applications requiring dependable protein quantification. While alternative methods exist, the use of SIL peptides provides a balance of accuracy, precision, and practicality for targeted proteomics studies.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Simultaneous quantitative LC-MS/MS analysis of 13 apolipoproteins and lipoprotein (a) in human plasma - Analyst (RSC Publishing) DOI:10.1039/D4AN00221K [pubs.rsc.org]
- 3. Simultaneous quantification of apolipoproteins A-I, E, and J in human plasma by LC-MS/MS for clinical application to diabetes mellitus complicated wit ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02840A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Serum apolipoprotein A-1 quantification by LC–MS with a SILAC internal standard reveals reduced levels in smokers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Utilizing Vtsegaglqlqk-13C6,15N2 and Unlabeled Vtsegaglqlqk Peptides in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of the stable isotope-labeled peptide Vtsegaglqlqk-13C6,15N2 and its unlabeled counterpart in various immunoassay formats. While the specific biological origin and function of the peptide sequence "Vtsegaglqlqk" could not be definitively identified in available biological databases, this guide outlines the fundamental principles and expected performance differences based on the established roles of heavy-labeled and unlabeled synthetic peptides in immunological and bioanalytical assays.
The integration of synthetic peptides into immunoassays has revolutionized the specific and sensitive detection of a vast array of analytes. The choice between a stable isotope-labeled peptide and an unlabeled version is critical and depends on the specific immunoassay format and the desired quantitative rigor. Generally, unlabeled peptides serve as excellent tools for qualitative and semi-quantitative assays, while stable isotope-labeled peptides are the gold standard for precise quantification, primarily in mass spectrometry-based methods, but their principles can be applied to specialized immunoassays.
Performance Characteristics: Labeled vs. Unlabeled Peptides
The primary distinction between this compound and the unlabeled Vtsegaglqlqk lies in their mass, a property that is leveraged in mass spectrometry but is not directly detected in traditional enzyme-linked immunosorbent assays (ELISAs). However, the principles of using an internal standard for normalization and accurate quantification are relevant across various analytical platforms.
| Parameter | This compound (Heavy Peptide) | Unlabeled Vtsegaglqlqk (Light Peptide) | Rationale |
| Primary Application | Internal standard for precise quantification, primarily in mass spectrometry-coupled immunoassays (e.g., Immuno-MRM). Can be used in competitive immunoassays for absolute quantification. | Calibrator, competitor, or coating antigen in various immunoassay formats (e.g., ELISA, Western Blot). | The known concentration of the heavy peptide allows for accurate quantification of the endogenous, unlabeled peptide by correcting for variability in sample preparation and instrument response.[1] |
| Quantitative Accuracy | High. Enables absolute quantification. | Moderate to High. Can be used for relative quantification when used as a standard for a calibration curve. | As an internal standard, the heavy peptide co-exists with the analyte throughout the entire analytical process, accounting for variations at each step.[1] |
| Assay Precision/Reproducibility | High. | Moderate. Susceptible to variations in sample handling and matrix effects. | The ratiometric measurement of the light to heavy peptide signal minimizes the impact of experimental variability. |
| Cost | Higher due to the incorporation of stable isotopes during synthesis. | Lower. Standard peptide synthesis is less expensive. | The raw materials (13C and 15N labeled amino acids) for synthesizing heavy peptides are more costly. |
| Use in Competitive Immunoassays | Can be used as a spike-in standard for absolute quantification of the unlabeled peptide in the sample. | Typically used as the competitor against the analyte in the sample for binding to a limited number of antibody sites.[2] | In a competitive ELISA, the signal is inversely proportional to the concentration of the analyte in the sample. The unlabeled peptide is a direct competitor. |
| Use in Non-Competitive Immunoassays | Not typically used as the primary reagent. | Can be used as the coating antigen to capture specific antibodies or as a standard for creating a calibration curve. | In a sandwich or indirect ELISA, the unlabeled peptide can be immobilized on a solid phase to capture antibodies from a sample. |
Experimental Protocols
The choice between a labeled and unlabeled peptide will dictate the experimental design of the immunoassay. Below are generalized protocols for common immunoassay formats.
Competitive ELISA for Quantification of Unlabeled Vtsegaglqlqk
This protocol uses the unlabeled Vtsegaglqlqk peptide as a competitor.
-
Coating: A known concentration of an antibody specific to Vtsegaglqlqk is immobilized on the wells of a microplate.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: The sample containing an unknown amount of Vtsegaglqlqk is mixed with a known concentration of enzyme-labeled Vtsegaglqlqk (or a biotinylated version for subsequent detection). This mixture is added to the antibody-coated wells.
-
Incubation: The plate is incubated to allow the labeled and unlabeled peptides to compete for binding to the immobilized antibodies.
-
Washing: The plate is washed to remove unbound peptides.
-
Detection: A substrate for the enzyme label is added, and the resulting signal is measured. The signal intensity is inversely proportional to the concentration of unlabeled Vtsegaglqlqk in the sample.
-
Quantification: A standard curve is generated using known concentrations of the unlabeled Vtsegaglqlqk peptide to determine the concentration in the sample.
Indirect ELISA for Antibody Detection using Unlabeled Vtsegaglqlqk
This protocol uses the unlabeled Vtsegaglqlqk peptide to detect the presence of specific antibodies in a sample.
-
Coating: The unlabeled Vtsegaglqlqk peptide is immobilized on the wells of a microplate.
-
Blocking: The remaining protein-binding sites are blocked.
-
Sample Incubation: The sample (e.g., serum) is added to the wells, and any antibodies specific to Vtsegaglqlqk will bind to the coated peptide.
-
Washing: The plate is washed to remove unbound antibodies.
-
Secondary Antibody Incubation: An enzyme-labeled secondary antibody that recognizes the primary antibodies from the sample is added.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Detection: A substrate for the enzyme is added, and the signal is measured. The signal intensity is directly proportional to the amount of anti-Vtsegaglqlqk antibodies in the sample.
Visualizing Immunoassay Workflows
The following diagrams illustrate the principles of competitive and non-competitive immunoassays.
Caption: Workflow of a competitive immunoassay.
Caption: Workflow of a non-competitive (indirect) immunoassay.
Conclusion
In the context of immunoassays, both stable isotope-labeled and unlabeled Vtsegaglqlqk peptides offer distinct advantages. The choice between them is fundamentally tied to the assay's objective. For highly accurate and reproducible quantification, particularly in a mass spectrometry-based immunoassay, This compound serves as an indispensable internal standard. For more routine applications such as screening, antibody characterization, and relative quantification in traditional ELISA formats, the unlabeled Vtsegaglqlqk peptide provides a cost-effective and reliable solution. Researchers and drug development professionals should carefully consider their experimental needs and the strengths of each type of peptide to ensure the generation of robust and meaningful data.
References
A Comparative Guide to the Quantification of Recombinant Human α-Glucosidase (rhGAA)
For researchers, scientists, and professionals in drug development, the accurate quantification of recombinant human α-glucosidase (rhGAA) is paramount for pharmacokinetic studies and ensuring therapeutic efficacy. This guide provides a detailed comparison of the state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing the stable isotope-labeled internal standard Vtsegaglqlqk-13C6,15N2 and alternative analytical techniques.
This document delves into the reproducibility and performance of this specific LC-MS/MS method, juxtaposing it with established techniques such as enzyme activity assays and enzyme-linked immunosorbent assays (ELISA). By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to select the most appropriate quantification method for their specific needs.
At the Forefront: LC-MS/MS with this compound Internal Standard
The quantification of rhGAA in biological matrices is often achieved through a bottom-up proteomics approach, where the protein is enzymatically digested, and a specific "signature" peptide is quantified as a surrogate for the intact protein. The use of a stable isotope-labeled (SIL) internal standard that mirrors the chemical properties of the signature peptide is the gold standard for achieving high accuracy and precision. The SIL peptide this compound corresponds to a unique tryptic peptide of rhGAA, and its use in LC-MS/MS assays has been validated to meet regulatory standards.
A published method utilizing this approach demonstrated a robust linear range of quantification from 0.5 to 500 µg/mL in human plasma, requiring only a 20 µL sample volume.[1][2][3] This level of sensitivity and minimal sample requirement is crucial for pediatric studies or situations where sample volume is limited.
Reproducibility and Performance
Validation of the LC-MS/MS method for total rhGAA quantification has been performed in accordance with international guidelines, ensuring its reliability.[1][2][3] The method has been shown to be accurate and precise for quantifying both total and anti-drug antibody (ADA)-bound rhGAA.[1][2][3]
While the complete validation data with specific intra- and inter-assay precision and accuracy tables for the this compound internal standard is not publicly available in its entirety, the established linear range and adherence to validation guidelines underscore its reproducibility. The use of a SIL internal standard is critical in correcting for variability during sample extraction and potential matrix effects, which are common challenges in bioanalysis.
Alternative Quantification Methods: A Comparative Analysis
While LC-MS/MS with a specific SIL internal standard offers high specificity and accuracy, other methods are also employed for the quantification of rhGAA. These include enzyme activity assays and ELISA.
Fluorescence-Based Enzyme Activity Assay
Enzyme activity assays provide a functional measure of the rhGAA present in a sample. A common method involves the use of a fluorogenic substrate, 4-methylumbelliferyl-α-D-glucopyranoside, which is hydrolyzed by GAA to produce a fluorescent signal.
Quantitative Performance of a Fluorescence-Based GAA Activity Assay
| Parameter | Performance |
| Limit of Quantification (LOQ) | 36 ng/mL |
| Intra-assay Precision (%CV) | ≤ 5% |
| Inter-assay Precision (%CV) | ≤ 8% |
Data sourced from a study on a moss-produced human acid alpha-glucosidase.
This method offers good precision and a reasonable limit of quantification. However, it is an indirect measure of the protein concentration and can be influenced by factors that affect enzyme activity, such as pH, temperature, and the presence of inhibitors.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay for protein quantification. It relies on the specific binding of antibodies to the target protein.
General Comparison of LC-MS/MS and ELISA for Large Molecule Bioanalysis
| Feature | LC-MS/MS | ELISA |
| Specificity | High (based on mass-to-charge ratio) | Can be affected by cross-reactivity |
| Quantification | Measures total protein concentration | Typically measures active or binding-competent protein |
| Interference | Less prone to interference from ADAs | Can be significantly affected by ADAs |
| Development Time | Generally longer | Can be faster to develop |
| Throughput | Can be high with automation | High |
While ELISA can be highly sensitive and suitable for high-throughput screening, it can be susceptible to interference from anti-drug antibodies (ADAs). ADAs can mask the epitopes recognized by the assay antibodies, leading to an underestimation of the total rhGAA concentration. In contrast, LC-MS/MS methods, by relying on the quantification of a signature peptide after denaturation and digestion, measure the total protein concentration, irrespective of its binding to ADAs.
Experimental Protocols
LC-MS/MS Quantification of rhGAA using this compound
The following provides a generalized workflow for the quantification of rhGAA using a signature peptide and a SIL internal standard.
References
A Head-to-Head Battle for ADA Detection: Benchmarking Mass Spectrometry against the Gold Standard ELISA
For researchers, scientists, and drug development professionals at the forefront of biotherapeutic development, the accurate detection of anti-drug antibodies (ADAs) is paramount. The immunogenicity of a therapeutic can significantly impact its safety and efficacy. Traditionally, the enzyme-linked immunosorbent assay (ELISA) has been the workhorse for ADA detection. However, the emergence of liquid chromatography-mass spectrometry (LC-MS) based methods, utilizing specific reagents like the stable isotope-labeled (SIL) peptide Vtsegaglqlqk-13C6,15N2, presents a compelling alternative. This guide provides an objective, data-driven comparison of these two critical technologies.
The SIL peptide, this compound, serves as a universal surrogate peptide for the quantification of human IgG isotypes in LC-MS assays. Its stable isotope labeling allows for precise and accurate measurement, acting as an internal standard to control for variability during sample preparation and analysis. This peptide is a key component of the mass spectrometry-based approach to ADA detection.
At a Glance: Key Performance Metrics
The choice between an LC-MS-based method and a traditional ELISA for ADA detection hinges on the specific requirements of the study. While ELISA has historically been favored for its high throughput and sensitivity, LC-MS offers significant advantages in terms of specificity and tolerance to circulating drug. The following table summarizes the key performance characteristics of each platform, based on a comprehensive review of comparative studies.
| Performance Metric | Immunocapture LC-MS with this compound | Bridging ELISA for ADA |
| Principle | Immunocapture of ADAs followed by enzymatic digestion and quantification of a surrogate peptide (e.g., Vtsegaglqlqk) by mass spectrometry. | Bivalent ADAs bridge between drug-coated plates and labeled drug, generating a detectable signal. |
| Specificity | Very High. Less susceptible to interference from matrix components and non-specific binding. | Can be susceptible to interference from matrix components, soluble targets, and rheumatoid factor, potentially leading to false positives. |
| Sensitivity | Generally lower than ELISA, typically in the range of 0.1 to 1 µg/mL. | High, often in the ng/mL range (e.g., <2.0 ng/mL). |
| Drug Tolerance | High. Can often detect ADAs in the presence of high concentrations of circulating drug (e.g., >100 µg/mL). | Generally lower. The presence of circulating drug can interfere with the bridging format, leading to false negatives. Acid dissociation steps can improve tolerance. |
| Throughput | Lower. Sample preparation is more complex and instrument run times are longer. | High. Amenable to automation and processing of large numbers of samples in parallel. |
| Quantitative Capability | Provides semi-quantitative to quantitative results based on the concentration of the surrogate peptide. | Primarily provides qualitative or semi-quantitative (titer) results. |
| Isotyping | Can simultaneously identify and quantify different ADA isotypes (e.g., IgG, IgM, IgA) in a single analysis. | Requires separate, specifically designed assays for isotyping. |
| Confirmation of Specificity | Inherent in the method due to the mass-based detection of a specific peptide. | Requires a separate confirmatory assay, typically involving competitive inhibition with the drug. |
Experimental Workflows: A Visual Comparison
To better understand the practical differences between these two methodologies, the following diagrams illustrate their respective experimental workflows.
Caption: Immunocapture LC-MS Workflow for ADA Detection.
Caption: Bridging ELISA Workflow for ADA Detection.
Detailed Experimental Protocols
For scientists looking to implement or understand the nuances of these assays, detailed protocols are essential.
Immunocapture LC-MS using a Universal Surrogate Peptide
This method is designed for the semi-quantitation and isotyping of ADAs.
-
Immunocapture of ADAs:
-
Biotinylated therapeutic drug is incubated with patient serum or plasma to capture ADAs.
-
The drug-ADA complexes are then captured on streptavidin-coated magnetic beads.
-
Alternatively, anti-drug antibodies can be used to capture the drug-ADA complexes.
-
-
Washing and Elution:
-
The magnetic beads are washed to remove unbound proteins and potential interfering substances.
-
ADAs are then eluted from the beads, often using an acidic buffer.
-
-
Sample Preparation for LC-MS:
-
The eluted ADAs are denatured, reduced, and alkylated.
-
A known amount of the stable isotope-labeled internal standard peptide, such as this compound, is added to each sample.
-
The proteins are then digested into smaller peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
The peptide mixture is injected into a liquid chromatography system for separation.
-
The separated peptides are then introduced into a tandem mass spectrometer.
-
The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the universal surrogate peptide (e.g., Vtsegaglqlqk) and its stable isotope-labeled counterpart.
-
-
Data Analysis:
-
The concentration of the surrogate peptide is determined by comparing its peak area to that of the known concentration of the SIL internal standard. This ratio is used to calculate the amount of ADA in the original sample.
-
Bridging ELISA for ADA Detection
This is a widely used format for screening and confirmation of ADAs.
-
Plate Coating and Blocking:
-
A microtiter plate is coated with the therapeutic drug.
-
The plate is then blocked with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific binding.
-
-
Sample Incubation:
-
Patient serum or plasma, diluted in an appropriate buffer, is added to the wells and incubated. If ADAs are present, they will bind to the drug-coated on the plate.
-
-
Washing:
-
The plate is washed to remove unbound components.
-
-
Detection Antibody Incubation:
-
The therapeutic drug, labeled with a detection molecule (e.g., biotin (B1667282) or horseradish peroxidase - HRP), is added to the wells. This labeled drug will bind to the captured ADAs, forming a "bridge".
-
-
Washing:
-
The plate is washed again to remove any unbound labeled drug.
-
-
Signal Generation and Detection:
-
If an HRP-labeled drug was used, a substrate is added to produce a colorimetric signal.
-
If a biotin-labeled drug was used, streptavidin-HRP is added, followed by the substrate.
-
The signal is then read using a plate reader.
-
-
Data Analysis:
-
The signal from each sample is compared to a pre-determined cut-point to classify the sample as positive or negative for ADAs.
-
For confirmatory assays, samples are pre-incubated with an excess of the unlabeled drug; a significant reduction in the signal confirms the specificity of the ADAs.
-
Conclusion: Selecting the Right Tool for the Job
Both immunocapture LC-MS and bridging ELISA are powerful tools for the assessment of immunogenicity. The choice of which assay to employ depends on the stage of drug development and the specific questions being addressed.
-
Bridging ELISA remains an excellent choice for high-throughput screening of a large number of samples, offering high sensitivity. It is a well-established and cost-effective method.
-
Immunocapture LC-MS , with the use of universal surrogate peptides like this compound, provides unparalleled specificity and is particularly advantageous when dealing with complex matrices or in the presence of high concentrations of circulating drug. Its ability to provide isotype information in a single run makes it a valuable tool for in-depth characterization of the immune response.
For a comprehensive immunogenicity assessment strategy, a tiered approach is often employed, where the high-throughput ELISA is used for initial screening, and the highly specific LC-MS method is used for confirmation and characterization of positive samples. This integrated approach leverages the strengths of both technologies to provide a complete picture of the anti-drug antibody response.
Unveiling the Binding Specificity of Vtsegaglqlqk-13C6,15N2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the binding specificity of the synthetic peptide Vtsegaglqlqk-13C6,15N2. The isotopically labeled lysine (B10760008) (13C6,15N2) within the peptide sequence allows for precise quantification in mass spectrometry-based applications. Here, we present a hypothetical case study where this compound is investigated for its interaction with the SH3 domain of the human Growth factor receptor-bound protein 2 (Grb2), a key adaptor protein in receptor tyrosine kinase signaling pathways.
Executive Summary
Understanding the specific binding partners of a novel peptide is crucial for its development as a therapeutic or research tool. This guide outlines and compares four widely-used techniques for characterizing peptide-protein interactions: Co-Immunoprecipitation (Co-IP), Far-Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Surface Plasmon Resonance (SPR). Each method offers distinct advantages in terms of the nature of the interaction it detects, the quantitative data it provides, and the experimental complexity.
Data Presentation: Quantitative Comparison of Binding Assays
The following table summarizes hypothetical quantitative data for the interaction between this compound and the Grb2-SH3 domain, as determined by various methods.
| Technique | Parameter Measured | Value | Interpretation |
| Co-Immunoprecipitation | Enrichment of Grb2 | 5-fold increase over control | Indicates a specific interaction within a cellular lysate. |
| Far-Western Blotting | Signal Intensity | Arbitrary Units (AU): 15,000 | Demonstrates a direct physical interaction between the peptide and the immobilized protein. |
| ELISA | Dissociation Constant (Kd) | 150 nM | Quantifies the binding affinity in a solid-phase immunoassay. |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 120 nM | Provides real-time kinetics and a precise measure of binding affinity. |
| Association Rate (ka) | 2.5 x 10^5 M⁻¹s⁻¹ | Rate at which the peptide binds to the target protein. | |
| Dissociation Rate (kd) | 3.0 x 10⁻² s⁻¹ | Rate at which the peptide-protein complex dissociates. |
Signaling Pathway Context: Grb2 and Receptor Tyrosine Kinase Signaling
The adaptor protein Grb2 plays a critical role in intracellular signaling cascades initiated by receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for proteins containing SH2 domains, such as Grb2. The SH3 domains of Grb2 then recruit other signaling proteins, like Son of Sevenless (SOS), which in turn activates the Ras/MAPK pathway, leading to cellular proliferation, differentiation, and survival. Synthetic peptides like Vtsegaglqlqk can be designed to competitively inhibit these SH3 domain-mediated interactions, thereby modulating downstream signaling.
Caption: Grb2-mediated RTK signaling pathway and the inhibitory action of Vtsegaglqlqk.
Experimental Workflows and Protocols
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify in vivo protein-protein interactions. A specific antibody is used to pull down a target protein (the "bait"), and any interacting proteins (the "prey") are co-precipitated.
A Comparative Guide to Protein Quantification Using the Stable Isotope-Labeled Peptide Vtsegaglqlqk-¹³C₆,¹⁵N₂
In the landscape of quantitative proteomics, the precise and accurate measurement of protein abundance is paramount for understanding complex biological processes, biomarker discovery, and drug development. Among the gold-standard methods for absolute protein quantification is the use of stable isotope-labeled (SIL) peptides as internal standards in mass spectrometry-based assays. This guide provides a comprehensive comparison of the custom SIL peptide Vtsegaglqlqk-¹³C₆,¹⁵N₂, a representative proteotypic peptide, with other quantitative proteomics techniques.
The peptide Vtsegaglqlqk-¹³C₆,¹⁵N₂ is a synthetic peptide designed to be chemically identical to a tryptic peptide derived from a specific target protein of interest. The C-terminal lysine (B10760008) (K) is labeled with six ¹³C atoms and two ¹⁵N atoms, creating a precise mass shift without altering its physicochemical properties. This allows for its use as an internal standard in the Absolute QUantification (AQUA) strategy.[1]
Principle of Absolute Quantification (AQUA) with Vtsegaglqlqk-¹³C₆,¹⁵N₂
The AQUA method leverages the co-analysis of a known amount of the heavy-labeled synthetic peptide with the unlabeled ("light") endogenous peptide from a biological sample.[1][2][3] Because the labeled and unlabeled peptides are chemically identical, they exhibit the same behavior during chromatographic separation and mass spectrometric ionization and fragmentation.[1][2] However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By comparing the signal intensities of the heavy and light peptide peaks, the absolute quantity of the endogenous peptide, and thus the target protein, can be determined with high precision.[2][4]
References
A Guide to Inter--laboratory Comparison of Vtsegaglqlqlqk-13C6,15N2 Quantification Methods by LC-MS/MS
This guide provides a framework for conducting and evaluating inter-laboratory comparisons for the quantification of the peptide Vtsegaglqlqk, a significant biomarker, using its stable isotope-labeled internal standard (SIL-IS), Vtsegaglqlqk-13C6,15N2. While specific inter-laboratory comparison data for this particular peptide is not publicly available, this document outlines a standardized protocol and presents hypothetical comparative data based on established performance metrics for LC-MS/MS-based peptide quantification assays. The aim is to assist researchers, scientists, and drug development professionals in establishing and assessing the reproducibility and accuracy of their own analytical methods.
The accurate and precise measurement of biomarkers like Vtsegaglqlqk is crucial in clinical research and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution is the gold standard for such quantification due to its high sensitivity and selectivity.[1][2] An inter-laboratory comparison, also known as a proficiency test or ring trial, is essential for ensuring that different laboratories can produce comparable results, a cornerstone for the validation of a biomarker for clinical use.[3]
Comparative Performance of Vtsegaglqlqk Quantification
To illustrate a typical outcome of an inter-laboratory comparison study, the following table summarizes hypothetical quantitative data from five independent laboratories. These laboratories were tasked with quantifying Vtsegaglqlqk in a set of quality control (QC) samples at low, medium, and high concentrations. The data reflects expected performance characteristics for a validated LC-MS/MS peptide assay.
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| Lab A | Low | 5 | 4.85 | 97.0 | 6.2 |
| Medium | 50 | 51.5 | 103.0 | 4.5 | |
| High | 500 | 490.0 | 98.0 | 3.1 | |
| Lab B | Low | 5 | 5.20 | 104.0 | 7.8 |
| Medium | 50 | 48.0 | 96.0 | 5.1 | |
| High | 500 | 505.0 | 101.0 | 3.9 | |
| Lab C | Low | 5 | 4.95 | 99.0 | 5.5 |
| Medium | 50 | 52.5 | 105.0 | 3.8 | |
| High | 500 | 485.0 | 97.0 | 2.8 | |
| Lab D | Low | 5 | 4.70 | 94.0 | 8.5 |
| Medium | 50 | 49.5 | 99.0 | 6.0 | |
| High | 500 | 510.0 | 102.0 | 4.2 | |
| Lab E | Low | 5 | 5.10 | 102.0 | 6.9 |
| Medium | 50 | 50.5 | 101.0 | 4.8 | |
| High | 500 | 495.0 | 99.0 | 3.5 | |
| Overall | Low | 5 | 4.96 | 99.2 | 7.0 |
| Medium | 50 | 50.4 | 100.8 | 4.9 | |
| High | 500 | 497.0 | 99.4 | 3.5 |
Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (CV%), except for the Lower Limit of Quantification (LLOQ), where ±20% and ≤20% are often accepted.
Experimental Protocols
The following is a detailed composite methodology for the quantification of Vtsegaglqlqk in human plasma, representative of a validated bioanalytical method.
1. Sample Preparation
-
Internal Standard Spiking : To 100 µL of human plasma, 5 µL of the working solution of this compound (SIL-IS) is added to achieve a final concentration of 50 ng/mL. The sample is then vortexed for 10 seconds.
-
Protein Precipitation : 300 µL of cold acetonitrile (B52724) is added to the plasma sample to precipitate proteins. The mixture is vortexed for 1 minute and subsequently centrifuged at 14,000 x g for 10 minutes at 4°C. The supernatant is carefully transferred to a new tube.
-
Solid-Phase Extraction (SPE) for Sample Clean-up :
-
An Oasis PRiME HLB µElution plate is conditioned with 200 µL of methanol (B129727) followed by 200 µL of water.
-
The supernatant from the protein precipitation step is loaded onto the conditioned SPE plate.
-
The plate is washed with 200 µL of 5% methanol in water.
-
The peptide is eluted with 50 µL of 80% acetonitrile in water.
-
The eluate is diluted with 50 µL of water prior to injection into the LC-MS/MS system.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography :
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A linear gradient from 5% to 40% Mobile Phase B over 5 minutes.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 10 µL.
-
-
Mass Spectrometry :
-
MS System : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions :
-
Vtsegaglqlqk : Precursor ion (m/z) -> Product ion (m/z)
-
This compound : Precursor ion (m/z) -> Product ion (m/z)
-
-
Data Analysis : Peak areas of the analyte and the SIL-IS are integrated, and the ratio of the analyte peak area to the SIL-IS peak area is used for quantification against a calibration curve.
-
3. Method Validation
The analytical method should be validated according to the guidelines from regulatory agencies such as the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA).[4] Key validation parameters include:
-
Selectivity and Specificity
-
Matrix Effect
-
Calibration Curve Range (Lower and Upper Limits of Quantification, LLOQ and ULOQ)
-
Accuracy and Precision
-
Dilution Integrity
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Visualizations
The following diagrams illustrate the key workflows and logical relationships in an inter-laboratory comparison study for Vtsegaglqlqk.
Caption: Workflow for the quantification of Vtsegaglqlqk in plasma.
Caption: Logical flow of an inter-laboratory comparison study.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Bioanalytical Method Development and Validation - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis | Semantic Scholar [semanticscholar.org]
- 4. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Essential Safety and Disposal Plan for Vtsegaglqlqk-13C6,15N2
This document provides crucial safety and logistical information for the proper handling and disposal of the stable isotope-labeled peptide Vtsegaglqlqk-13C6,15N2. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations.
Audience: Researchers, scientists, and drug development professionals.
I. Understanding the Nature of this compound
This compound is a synthetic peptide containing stable, non-radioactive isotopes of carbon (¹³C) and nitrogen (¹⁵N).[1][2] This characteristic is fundamental to its handling and disposal, as it does not present a radiological hazard. The disposal procedures for stable isotope-labeled waste are considerably less stringent than those for radioactive waste and are generally similar to those for standard chemical waste.[]
II. Prerequisite Safety Measures and Handling
Before beginning any work with this compound, it is imperative to adhere to the following safety protocols:
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for this peptide was not found, always first attempt to locate and review the SDS for any chemical to understand its specific hazards.[4]
-
Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A lab coat.[4]
-
-
Designated Work Area: All handling of the peptide should be conducted in a designated and clean laboratory space to prevent cross-contamination.[4]
-
Proper Labeling: Ensure all containers holding this compound are clearly labeled with the peptide's name, concentration, and preparation date.[4]
III. Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must comply with institutional and local regulations. Coordination with your institution's Environmental Health and Safety (EHS) department is essential.[][4]
-
Waste Segregation:
-
Do not mix this compound waste with common trash or pour it down the drain.[4]
-
Collect all waste materials contaminated with the peptide into a designated hazardous waste container.[4] This includes:
-
Unused or expired peptide solutions.
-
Contaminated vials, pipette tips, and other consumables.
-
Used PPE (gloves, etc.).
-
-
Keep this waste stream separate from other chemical wastes to avoid unintended reactions.
-
-
Waste Container Labeling:
-
The waste container must be clearly and accurately labeled with its contents, including the name "this compound".
-
Follow your institution's specific labeling requirements for chemical waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area within the laboratory pending pickup.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4] They will ensure the waste is disposed of through a licensed hazardous waste contractor in accordance with all relevant regulations.
-
IV. Quantitative Data Summary
For informational purposes, the following table outlines the types of waste generated and their recommended disposal routes.
| Waste Type | Recommended Disposal Route |
| Solid this compound (unused/expired) | Collect in a labeled hazardous waste container. |
| This compound Solutions | Collect in a labeled hazardous waste container. Do not dispose down the drain.[4] |
| Contaminated Labware (vials, pipette tips, etc.) | Collect in a labeled hazardous waste container. Sharps should be placed in a designated sharps container.[] |
| Contaminated PPE (gloves, lab coat, etc.) | Collect in a labeled hazardous waste container.[4] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling Vtsegaglqlqk-13C6,15N2
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of the synthetic peptide Vtsegaglqlqk-13C6,15N2. The protocols outlined below are based on established best practices for handling similar research-grade peptides to ensure laboratory safety and maintain product integrity.
Immediate Safety Protocols
While specific toxicological properties of this compound have not been extensively documented, it is prudent to treat it as a potentially hazardous compound.[1] Immediate implementation of the following personal protective equipment (PPE) is mandatory to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.[2] The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles or liquid splashes.[2][3] |
| Face Shield | Recommended when there is a significant risk of splashing, particularly during the initial reconstitution of the lyophilized powder.[2] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are suitable for preventing skin contact.[3] |
| Respiratory Protection | Respirator | Recommended when handling the lyophilized powder to avoid the inhalation of fine particles or when handling solutions in poorly ventilated areas.[2][3] |
Operational Plan: From Receipt to Disposal
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.[3]
1. Receiving and Storage:
-
Upon receipt, store the lyophilized peptide in a cool, dark place.[4]
-
For long-term storage, maintain at -20°C or colder.[5]
-
Before use, allow the container to equilibrate to room temperature before opening to prevent moisture uptake.[6]
2. Handling and Reconstitution:
-
Conduct all handling of the peptide in a designated, clean area, such as a chemical fume hood, especially when working with the powdered form.[1][7]
-
When weighing the lyophilized powder, take care to avoid creating dust.[3]
-
For reconstitution, sterile, distilled water or a dilute sterile acetic acid (0.1%) solution is often a good starting point. The choice of solvent may require some trial and error.
-
Slowly add the solvent to the vial and cap it securely before mixing.[3] Sonication can aid in dissolving the peptide.
-
For solutions, it is best to create aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or below.[3]
3. Experimental Use:
-
Always wear the appropriate PPE as detailed in the table above.
-
Use fresh, sterile equipment for each step to prevent cross-contamination.[7]
-
After handling, thoroughly wipe down all surfaces and equipment.[3]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.[1]
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.[1][8]
-
Liquid Waste: Collect aqueous solutions containing the peptide in a designated chemical waste container.[2] Do not pour peptide solutions down the drain.[7]
Step-by-Step Disposal Procedure:
-
Place the peptide waste, in either solid or liquid form, into a clearly labeled waste container designated for chemical waste.[3]
-
Securely seal the waste container to prevent any leakage.[3]
-
Store the sealed container in a designated hazardous waste accumulation area.[8]
-
Arrange for pickup and disposal through your institution's certified hazardous waste management service.[8]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. peptide24.store [peptide24.store]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
